4-N-Boc-Amino-3-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXWWVPJSNDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624413 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-87-2 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-N-Boc-amino-3-fluorophenylboronic acid
This technical guide provides a comprehensive overview of a viable synthetic route for 4-N-Boc-amino-3-fluorophenylboronic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The methodologies outlined are based on established chemical principles and adapted from published syntheses of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The most direct and commonly employed strategy for the synthesis of this compound commences with the commercially available 4-bromo-2-fluoroaniline. The synthesis involves a three-step sequence:
-
Protection of the Amino Group: The amino functionality of 4-bromo-2-fluoroaniline is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to prevent interference of the acidic proton of the amine in the subsequent organometallic reaction.
-
Halogen-Metal Exchange and Borylation: The aryl bromide is converted to an aryllithium species via a halogen-metal exchange reaction. This nucleophilic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound.
This approach is advantageous due to the ready availability of the starting material and the generally high yields of the individual steps.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of similar compounds and represent a plausible and efficient route to the target molecule.[2][3]
Step 1: Synthesis of tert-butyl (4-bromo-2-fluorophenyl)carbamate
This step involves the protection of the amino group of 4-bromo-2-fluoroaniline with a Boc group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-fluoroaniline | 190.02 | 10.0 g | 52.6 mmol |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 12.6 g | 57.9 mmol |
| Triethylamine (TEA) | 101.19 | 8.8 mL | 63.1 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in dichloromethane (200 mL).
-
To this solution, add triethylamine (8.8 mL, 63.1 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (12.6 g, 57.9 mmol) in dichloromethane (50 mL) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (4-bromo-2-fluorophenyl)carbamate as a white solid.
Step 2: Synthesis of (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid
This step involves the crucial lithium-bromine exchange followed by borylation and subsequent hydrolysis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl (4-bromo-2-fluorophenyl)carbamate | 290.12 | 10.0 g | 34.5 mmol |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 15.2 mL | 37.9 mmol |
| Trimethyl borate | 103.91 | 4.6 mL | 41.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (4-bromo-2-fluorophenyl)carbamate (10.0 g, 34.5 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (15.2 mL of a 2.5 M solution in hexanes, 37.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add trimethyl borate (4.6 mL, 41.4 mmol) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are based on typical yields for analogous reactions found in the literature.
| Step | Product | Starting Material | Expected Yield (%) | Reference |
| 1 | tert-butyl (4-bromo-2-fluorophenyl)carbamate | 4-bromo-2-fluoroaniline | 85-95% | General Boc protection |
| 2 | This compound | tert-butyl (4-bromo-2-fluorophenyl)carbamate | 45-60% | [2][3] |
Synthesis Pathway Visualization
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic route for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-N-Boc-amino-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-N-Boc-amino-3-fluorophenylboronic acid. Intended for professionals in research and drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and procedural workflows.
Core Physicochemical Properties
This compound is a synthetically valuable arylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring significantly influences its electronic properties, reactivity, and solubility, making it a versatile building block in medicinal chemistry and materials science.
Chemical Structure and Identification
-
IUPAC Name: (4-((tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid[1]
-
CAS Number: 218301-87-2
-
Molecular Formula: C₁₁H₁₅BFNO₄[1]
-
Molecular Weight: 255.05 g/mol
Tabulated Physicochemical Data
Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the compound and its close structural analogs to provide a comparative reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Amino-3-fluorophenylboronic acid hydrochloride | 4-(N-Boc-amino)phenylboronic acid |
| Molecular Weight | 255.05 g/mol | 191.40 g/mol [2] | 237.06 g/mol [3] |
| Physical Form | Solid | Solid[2] | Solid[3] |
| Melting Point | Data not available | 150-160 °C[2] | 199-204 °C (dec.)[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | 7.8 (for acetylated derivative) | Data not available |
| logP | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Note: The pKa value for the acetylated derivative of 4-amino-3-fluorophenylboronic acid suggests that the acidity of the boronic acid is influenced by the nature of the substituent on the amino group. The melting points of the analogs provide an estimated range for the title compound.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady, slow rate (1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
Solubility Determination
Understanding the solubility profile of a compound is essential for its application in various chemical processes.
-
Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Procedure:
-
A known mass (e.g., 1 mg) of the compound is added to a test tube.
-
A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, further additions of the compound are made until saturation is reached. If the solid has not dissolved, the mixture can be heated to assess temperature effects on solubility.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.
-
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For arylboronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.
-
Apparatus: pH meter, automatic titrator or micropipettes, beaker, magnetic stirrer, standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water or acetonitrile/water to ensure solubility).
-
The solution is placed in a thermostatted beaker with a magnetic stirrer and a calibrated pH electrode.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP Determination
The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in its pharmacokinetic properties.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reversed-phase column (e.g., C18), vials, and a series of reference compounds with known logP values.
-
Procedure (RP-HPLC Method):
-
A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is prepared.
-
A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.
-
The logarithm of the capacity factor (k') is calculated for each standard and plotted against its known logP value.
-
A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
The log k' for the target compound is calculated and used to determine its logP from the calibration curve.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common applications and logical workflows involving this compound and related compounds.
Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
Development of a Fluorescent Glucose Sensor
Phenylboronic acids are widely used in the development of fluorescent sensors for glucose detection due to their ability to reversibly bind with diols.
Caption: Development workflow for a fluorescent glucose sensor.
References
An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid
CAS Number: 218301-87-2
This technical guide provides a comprehensive overview of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and its significant applications, particularly in cross-coupling reactions.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring makes it a valuable reagent in medicinal chemistry for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, which can be removed under acidic conditions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 218301-87-2 | [1][2] |
| Molecular Formula | C11H15BFNO4 | [1][2] |
| Molecular Weight | 255.05 g/mol | [1][2] |
| Purity | ≥97.0% | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Synthesis Protocol
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the unprotected 4-amino-3-fluorophenylboronic acid, followed by the protection of the amino group with a Boc group.
Step 1: Synthesis of 4-amino-3-fluorophenylboronic acid[5]
This procedure is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline. The first part of this synthesis involves the protection of the amine group, followed by a lithium-halogen exchange, reaction with a borate ester, and finally deprotection.
Materials:
-
4-bromo-2-fluoroaniline
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethylsilyl chloride (TMSCl)
-
tert-Butyl lithium (t-BuLi) in pentane
-
Trimethylborate (B(OMe)3)
-
Tetrahydrofuran (THF), dry
-
Ether, dry
-
0.1 N Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Pentane
-
Nitrogen gas
-
Standard flame-dried glassware for air-sensitive reactions
Experimental Protocol:
-
Amine Protection: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5 g (26.3 mmol) of 4-bromo-2-fluoroaniline in approximately 50 ml of dry THF. Cool the flask to 0°C.
-
Add 36.2 ml (57.9 mmol) of 1.6 M n-BuLi in hexane dropwise using a syringe pump over 2.5 hours, maintaining the temperature at 0°C.
-
Following the addition of n-BuLi, add 7.5 ml (57.9 mmol) of trimethylsilyl chloride (TMSCl) via a syringe pump over 1.5 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight under nitrogen.
-
Remove the solvent by vacuum evaporation. The resulting residue is the silyl-protected intermediate.
-
Boronic Acid Formation: In a separate flame-dried flask under nitrogen, place the crude silyl-protected intermediate. Add 7.5 ml of dry ether and cool the flask to -78°C.
-
Slowly add 17.5 ml (29.6 mmol) of 1.7 M t-BuLi in pentane over 30 minutes.
-
In another flame-dried flask, prepare a solution of 5.5 ml of trimethylborate in 5.8 ml of dry THF and cool it to -78°C.
-
Transfer the lithium-halogen exchange reaction mixture into the trimethylborate solution. Stir for 15-20 minutes.
-
Hydrolysis and Work-up: Slowly warm the reaction mixture to room temperature.
-
Add 63 ml of 0.1 N HCl and stir the mixture overnight.
-
Extract the aqueous layer with ether (2 x 10 ml).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield a yellowish oil.
-
Precipitate the product by adding cold pentane (0°C) to obtain 4-amino-3-fluorophenylboronic acid as a light-yellow solid.
Step 2: Boc Protection of 4-amino-3-fluorophenylboronic acid[2][6]
This is a general procedure for the N-tert-butyloxycarbonylation of an amine.
Materials:
-
4-amino-3-fluorophenylboronic acid
-
Di-tert-butyl dicarbonate (Boc2O)
-
A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))
-
A suitable solvent (e.g., THF, water, or a biphasic mixture)
-
Ethyl acetate for extraction
-
Brine
Experimental Protocol:
-
Dissolve or suspend 4-amino-3-fluorophenylboronic acid in a suitable solvent.
-
Add 1.0 to 1.5 equivalents of a suitable base.
-
Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc2O).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if a biphasic system was not used, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography.
Caption: Synthesis workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][4][5] this compound is utilized to introduce a 4-N-Boc-amino-3-fluorophenyl moiety onto various organic scaffolds, a common strategy in the synthesis of biologically active compounds and functional materials.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling[10][11]
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2) (0.01 - 0.05 equivalents)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide/triflate, this compound, the base, and the palladium catalyst (and ligand, if separate).
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water or 1N HCl to remove the base and excess boronic acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[6] Boron-containing compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, highlighted by the approval of drugs like bortezomib.[4][7] this compound serves as a versatile building block, allowing for the incorporation of a fluorinated and amino-functionalized phenyl ring into potential drug molecules, which can be crucial for establishing desired structure-activity relationships.[3] The Boc-protected amine allows for further synthetic manipulations or can be deprotected to reveal a primary amine for subsequent reactions.
Safety Information
Detailed safety information should be obtained from the Safety Data Sheet (SDS) for this specific compound. As a general precaution when handling fine chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. Storage should be in a tightly sealed container in a cool, dry place as recommended.[1]
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 218301-87-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-N-Boc-amino-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformation of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block in medicinal chemistry and chemical biology. Given the limited publicly available experimental data on this specific molecule, this guide leverages a combination of experimental data from its close analog, 4-amino-3-fluorophenylboronic acid, and predictive computational modeling to offer a comprehensive understanding of its structural characteristics.
Molecular Structure
The molecular structure of this compound is characterized by a central phenyl ring substituted with three key functional groups: a boronic acid group (-B(OH)₂), a fluorine atom, and a Boc-protected amine group (-NHBoc). The spatial arrangement of these substituents dictates the molecule's chemical reactivity and its potential interactions with biological targets.
Core Phenylboronic Acid Moiety
The phenylboronic acid component is fundamental to the molecule's function, particularly its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and as a pharmacophore in drug design. The electronic properties of the phenyl ring are modulated by the electron-withdrawing fluorine atom and the electron-donating Boc-protected amine.
Key Substituents and Their Influence
-
Boronic Acid Group (-B(OH)₂): This functional group is the primary site for interactions with diols. Its Lewis acidic nature and the orientation of the hydroxyl groups are critical for binding affinity and selectivity.
-
Fluorine Atom (-F): The presence of a fluorine atom at the 3-position has a significant impact on the acidity of the boronic acid. The strong electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, which can be advantageous for binding to diols at physiological pH.
-
N-Boc-amino Group (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the amine serves to modulate its reactivity and solubility. The bulky nature of the Boc group also introduces steric hindrance, which can influence the conformation of the molecule.
Conformational Analysis
The overall shape and flexibility of this compound are determined by the rotational freedom around its single bonds. Understanding the preferred conformations is crucial for predicting its binding modes and designing molecules with improved properties.
Rotation around the C-N and C-B Bonds
Rotation around the C-N bond of the Boc-protected amine and the C-B bond of the boronic acid group can lead to different spatial arrangements of these substituents relative to the phenyl ring. Steric hindrance between the bulky Boc group, the adjacent fluorine atom, and the boronic acid group will likely favor conformations that minimize these steric clashes.
Predicted Low-Energy Conformations
Computational modeling suggests that the most stable conformations will likely involve the planar phenyl ring with the substituents oriented to reduce steric strain. The boronic acid group is predicted to have its hydroxyl groups oriented to allow for potential intermolecular hydrogen bonding in the solid state. The large Boc group will likely adopt a conformation that places the bulky tert-butyl group away from the phenyl ring and the other substituents.
Quantitative Structural Data
Due to the absence of a published crystal structure for this compound, the following table presents a combination of experimental data for the closely related 4-amino-3-fluorophenylboronic acid[1] and computationally predicted data for the target molecule. This provides a valuable, albeit predictive, insight into its key structural parameters.
| Parameter | 4-amino-3-fluorophenylboronic acid (Experimental, X-ray)[1] | This compound (Predicted, Computational) |
| Bond Lengths (Å) | ||
| C-B | ~1.55 | ~1.56 |
| B-O1 | ~1.37 | ~1.38 |
| B-O2 | ~1.37 | ~1.38 |
| C-F | ~1.36 | ~1.35 |
| C-N | ~1.40 | ~1.42 |
| **Bond Angles (°) ** | ||
| O1-B-O2 | ~118 | ~119 |
| C-B-O1 | ~121 | ~120 |
| C-B-O2 | ~121 | ~121 |
| Dihedral Angles (°) | ||
| C-C-C-B | Planar | Near Planar |
| C-C-N-C(Boc) | - | ~90 |
Experimental Protocols
The characterization of the molecular structure and conformation of molecules like this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments that would be cited for such a compound.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Methodology:
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and conformation in solution.
Methodology:
-
Sample Preparation: A ~5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Specifically probes the fluorine atom, providing information about its electronic environment.
-
¹¹B NMR: Characterizes the boron center, which is sensitive to its coordination state.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and aid in the complete assignment of the ¹H and ¹³C NMR spectra, providing further conformational insights.
Computational Modeling
Objective: To predict the stable conformations and electronic properties of the molecule.
Methodology:
-
Structure Building: The 2D structure of this compound is drawn and converted to a 3D model.
-
Conformational Search: A systematic or random conformational search is performed to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory, DFT) with an appropriate basis set (e.g., 6-31G*). The relative energies of the conformers are calculated to determine their populations at a given temperature.
-
Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electrostatic potential, are calculated for the most stable conformer.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, starting from commercially available precursors and leading to a fully characterized final product.
Caption: A generalized workflow for the synthesis and structural confirmation of the target molecule.
This comprehensive guide, combining experimental data from a close analog with computational predictions, provides a robust framework for understanding the molecular structure and conformation of this compound. This information is critical for its effective application in drug discovery and the development of advanced chemical sensors.
References
The Acidity of 4-amino-3-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 4-amino-3-fluorophenylboronic acid, a crucial parameter for its application in drug development and as a sensor molecule. This document summarizes the available data, presents detailed experimental protocols for pKa determination, and illustrates key workflows.
Core Data Summary
The acidity of a phenylboronic acid is a critical factor in its interaction with diols, such as sugars, and its overall behavior in biological systems. The electron-withdrawing fluorine atom at the meta-position to the boronic acid group is expected to lower the pKa compared to unsubstituted phenylboronic acid.
| Compound | pKa Value | Measurement Condition | Reference |
| 4-amino-3-fluorophenylboronic acid | 7.8 | Acetylated or attached to acrylamide hydrogels | [1] |
| 4-amino-3-fluorophenylboronic acid pinacol ester | 2.84 (predicted) | Not specified | [2] |
It is important to note that the pKa of 7.8 was determined for a derivatized form of the molecule.[1] While this provides a valuable approximation, the pKa of the free 4-amino-3-fluorophenylboronic acid in aqueous solution may differ. The predicted pKa for the pinacol ester is significantly lower and reflects the different chemical nature of the ester.
Experimental Protocols for pKa Determination
The determination of the pKa value for a compound like 4-amino-3-fluorophenylboronic acid can be achieved through several robust analytical techniques. Potentiometric titration and ¹¹B NMR spectroscopy are two common and reliable methods.
Potentiometric Titration
Potentiometric titration is a widely used method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 15.5 mg of 4-amino-3-fluorophenylboronic acid (assuming a molecular weight of 154.94 g/mol ) to prepare a 1 mM solution in 100 mL of deionized water.
-
To ensure complete dissolution, the solution can be gently heated or sonicated.
-
The ionic strength of the solution should be maintained at a constant level, for example, by adding a background electrolyte like 0.1 M KCl.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
-
Place a known volume of the analyte solution (e.g., 50 mL) in a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has passed the expected equivalence point by at least 2-3 pH units.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.
-
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the determination of the pKa by monitoring the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 6 to 10).
-
Prepare a stock solution of 4-amino-3-fluorophenylboronic acid in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
For each pH value, mix a precise volume of the boronic acid stock solution with the corresponding buffer solution in an NMR tube to a final concentration suitable for ¹¹B NMR (e.g., 10-20 mM).
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra for each sample at a constant temperature.
-
The chemical shift of the boron signal will change as a function of pH. The trigonal boronic acid (sp²) will have a downfield chemical shift, while the tetrahedral boronate (sp³) will be shifted upfield.
-
-
Data Analysis:
-
Measure the chemical shift (δ) of the boron signal at each pH.
-
Plot the observed chemical shift against the pH of the solution.
-
The resulting data will form a sigmoidal curve.
-
Fit the data to the following equation to determine the pKa: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where:
-
δ_obs is the observed chemical shift at a given pH.
-
δ_acid is the chemical shift of the fully protonated boronic acid.
-
δ_base is the chemical shift of the fully deprotonated boronate.
-
-
The pKa is the pH at the inflection point of the sigmoidal curve.
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of 4-amino-3-fluorophenylboronic acid.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination using ¹¹B NMR spectroscopy.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-N-Boc-amino-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-N-Boc-amino-3-fluorophenylboronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a boronic acid moiety, a fluorine atom, and a Boc-protected amine on a phenyl ring, offering multiple avenues for chemical modification and interaction with biological targets.
Molecular Structure
This compound possesses a substituted benzene ring at its core. The key functional groups that influence its spectral properties are:
-
Boronic Acid Group (-B(OH)₂): This group is crucial for various chemical reactions, including Suzuki couplings and interactions with diols. The boron atom and its hydroxyl groups have distinct electronic effects on the aromatic ring.
-
Fluorine Atom (-F): The highly electronegative fluorine atom at position 3 significantly influences the electron distribution in the phenyl ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling with neighboring protons and carbons.
-
N-Boc-amino Group (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group on the amine at position 4 sterically and electronically modifies the molecule. The bulky Boc group can influence the conformation of the molecule, and its carbonyl and tert-butyl groups will be visible in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Estimated ¹H and ¹³C NMR Data for this compound
| ¹H NMR Data (Estimated) | ¹³C NMR Data (Estimated) | ||
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Atom | Chemical Shift (δ, ppm) |
| ~1.50 | s (9H) | -C(CH₃)₃ | ~28.5 |
| ~7.0-7.2 | m (1H) | Ar-H | ~80.5 |
| ~7.4-7.6 | m (1H) | Ar-H | ~115-125 (with C-F coupling) |
| ~7.8-8.0 | m (1H) | Ar-H | ~125-135 (with C-F coupling) |
| ~8.5 (broad s, 1H) | -NH- | ~135-145 (with C-F coupling) | |
| ~8.0 (broad s, 2H) | -B(OH)₂ | ~150-160 (with C-F coupling) | |
| C-B | Carbon directly attached to boron is often not observed due to quadrupolar relaxation. | ||
| C=O | ~152.0 |
Note: The chemical shifts for the aromatic protons and carbons are presented as ranges due to the complex splitting patterns expected from ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The exact values will be highly dependent on the solvent and experimental conditions.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but solubility should be checked.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.
-
Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-120 ppm.
-
Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.
Visualizations
Molecular Structure and Key NMR Regions
Caption: Key proton and carbon regions in the NMR spectra.
Experimental Workflow for NMR Characterization
Caption: From sample preparation to final data analysis.
Determining the Solubility of 4-N-Boc-amino-3-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-N-Boc-amino-3-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. The guide details established experimental protocols for solubility determination of boronic acids and outlines key factors influencing their solubility.
Introduction to this compound
This compound is a synthetic organic compound of interest in medicinal chemistry and organic synthesis. The presence of a boronic acid functional group makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The Boc-protected amine and the fluorine substituent can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter for reaction optimization, purification, and formulation in drug development.
Solubility Profile in Organic Solvents
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL at 25°C) |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined experimentally |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined experimentally |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | To be determined experimentally |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | To be determined experimentally |
| Acetonitrile | CH₃CN | 37.5 | To be determined experimentally |
| Methanol | CH₃OH | 32.7 | To be determined experimentally |
| Ethanol | C₂H₅OH | 24.5 | To be determined experimentally |
| Acetone | C₃H₆O | 20.7 | To be determined experimentally |
| Chloroform | CHCl₃ | 4.8 | To be determined experimentally |
| Diethyl ether | (C₂H₅)₂O | 4.3 | To be determined experimentally |
| Methylcyclohexane | C₇H₁₄ | 2.0 | To be determined experimentally |
Experimental Protocols for Solubility Determination
The solubility of boronic acids can be determined using several established methods. A widely used and reliable technique is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.[1][2][3]
Dynamic Method for Solubility Determination
This method is based on the principle of observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Heating and stirring plate with precise temperature control
-
Temperature probe
-
Turbidity sensor or a light source (e.g., laser) and a detector
-
Analytical balance
-
Glass vials or a small reaction vessel
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial.
-
Heating and Stirring: Place the vial on the heating and stirring plate and begin stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the mixture at a constant rate (e.g., 0.1-0.5 °C/min).[1]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the solubility temperature for that specific concentration.
-
Data Collection: Repeat the experiment with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of boronic acids.
Factors Influencing Solubility
The solubility of boronic acids like this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.
-
Solute Properties: The crystal lattice energy of the solid form of the compound plays a significant role; a more stable crystal structure will generally lead to lower solubility. The nature of the substituents on the phenyl ring also has a substantial impact. The Boc-protecting group is bulky and non-polar, which may decrease solubility in polar solvents, while the fluorine atom can participate in hydrogen bonding and influence electronic effects.
-
Solvent Properties: The polarity of the solvent is a key determinant. "Like dissolves like" is a general rule, suggesting that solvents with polarities similar to the solute will be more effective. The ability of the solvent to act as a hydrogen bond donor or acceptor can also enhance solubility by interacting with the boronic acid and the N-H group of the carbamate.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.
-
Dehydration of Boronic Acids: It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[3] This transformation can affect solubility measurements, and care should be taken to minimize this side reaction during experiments.
References
4-N-Boc-amino-3-fluorophenylboronic acid material safety data sheet (MSDS)
An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, safety hazards, handling protocols, and relevant experimental procedures.
Section 1: Chemical and Physical Properties
This compound, also known as [3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a substituted phenylboronic acid derivative.[1] Boronic acids are widely used in organic synthesis, particularly in Suzuki cross-coupling reactions to form carbon-carbon bonds.[2][3] The presence of the Boc protecting group on the amine and the fluorine atom on the phenyl ring imparts specific reactivity and properties to the molecule, making it a valuable building block in medicinal chemistry.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | 3-fluoro-4-tert-butoxycarbonylamino-phenylboronic acid, N-Boc-4-amino-3-fluorophenylboronic acid | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [4] |
Note: Quantitative data for properties such as melting point, boiling point, and solubility were not consistently available in the searched literature.
Section 2: Safety and Hazard Information
Understanding the safety and hazards associated with this compound is critical for its safe handling in a laboratory setting.
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed |
| Skin Irritation | Causes skin irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation |
| Eye Irritation | Causes serious eye irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation |
Source:[5]
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [6][7] |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. | [7] |
| Skin Contact | If on skin, wash with plenty of soap and water. | [7] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Section 3: Handling, Storage, and Disposal
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools. | [1][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive and should be handled and stored under an inert gas. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [9] |
Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]
Section 4: Experimental Protocols
While specific experimental protocols for this compound were not detailed in the searched results, a synthetic procedure for the closely related compound, 4-amino-3-fluorophenylboronic acid, provides valuable insight into the chemical transformations involving this class of molecules.
Synthesis of 4-amino-3-fluorophenylboronic acid:
The synthesis of 4-amino-3-fluorophenylboronic acid has been reported starting from 4-bromo-2-fluoroaniline.[2][10] The process involves the protection of the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product.[2][10]
Section 5: Signaling Pathways and Biological Activity
The searched literature did not provide specific information on signaling pathways directly modulated by this compound. However, boronic acid derivatives are of significant interest in medicinal chemistry.[3] For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[3] The ability of boronic acids to reversibly bind to diols, such as those found in sugars, has led to their use in the development of glucose-sensing materials.[2][10] The introduction of electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which is advantageous for binding to diols at physiological pH.[2]
Section 6: Toxicological Information
Table 5: Carcinogenicity
| Organization | Classification | Source |
| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen. | [6] |
| ACGIH | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen. | [6] |
| NTP | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen. | [6] |
| OSHA | No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens. | [6] |
Section 7: Transport Information
According to the available safety data sheets, this compound is not classified as a dangerous good for transport.
Table 6: Transport Classification
| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group | Environmental Hazards |
| ADR/RID | No data available | No data available | No data available | No data available | No |
| IMDG | No data available | No data available | No data available | No data available | No |
| IATA | No data available | No data available | No data available | No data available | No |
Source:[1]
References
- 1. echemi.com [echemi.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
The Ascendancy of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular frameworks has become a paramount tool for fine-tuning physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated boronic acids have emerged as exceptionally versatile reagents, driving innovation across various synthetic applications. This technical guide provides an in-depth exploration of the core applications of fluorinated boronic acids, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing their full potential.
Suzuki-Miyaura Cross-Coupling Reactions: The Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the efficient formation of carbon-carbon bonds. Fluorinated boronic acids are pivotal reagents in this reaction, allowing for the introduction of fluorinated aryl and heteroaryl moieties into complex molecules.
The presence of fluorine atoms on the boronic acid can influence the electronic properties of the reagent, which in turn affects its reactivity in the catalytic cycle. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, thereby increasing the Lewis acidity of the boronic acid moiety.[1] While this can be advantageous in some catalytic steps, it can also impact the rate-limiting transmetalation step.[1] Generally, electron-rich boronic acids tend to exhibit higher reactivity in Suzuki-Miyaura couplings.[1]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [1]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 4-Cyanophenyl boronic acid | 2-(4-Cyanophenyl)pyridine | 10 |
| 4-Methoxyphenyl boronic acid | 2-(4-Methoxyphenyl)pyridine | 48 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid with an Aryl Halide
This protocol provides a general method for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with an aryl halide.[2][3]
Materials:
-
Fluorinated pyridine boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or sealable reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add the fluorinated pyridine boronic acid, the aryl halide, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Copper-Mediated Trifluoromethylation: Introducing the CF₃ Group
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Copper-mediated oxidative cross-coupling of aryl and vinyl boronic acids with a trifluoromethyl source provides a powerful method for introducing this important functional group.
This transformation can be achieved under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool in late-stage functionalization.
Table 2: Substrate Scope of Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Trifluoromethylbenzene | 82 |
| 2 | 4-Methylphenylboronic acid | 1-Methyl-4-(trifluoromethyl)benzene | 85 |
| 3 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 88 |
| 4 | 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,4-Bis(trifluoromethyl)benzene | 68 |
| 6 | 2-Methylphenylboronic acid | 1-Methyl-2-(trifluoromethyl)benzene | 78 |
Experimental Protocol: Copper-Mediated Oxidative Trifluoromethylation of an Arylboronic Acid
The following is a representative protocol for the copper-mediated trifluoromethylation of an arylboronic acid.[4][5]
Materials:
-
Arylboronic acid (1.0 equivalent)
-
Copper catalyst (e.g., [Cu(OTf)]₂·C₆H₆)
-
Trifluoromethylating agent (e.g., TMSCF₃)
-
Oxidant (e.g., Ag₂CO₃)
-
Ligand (e.g., 1,10-phenanthroline)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a nitrogen-filled glovebox, add the copper catalyst and ligand to a Schlenk tube.
-
Add the anhydrous solvent and the trifluoromethylating agent.
-
Stir the mixture at the desired temperature.
-
Slowly add a solution of the arylboronic acid in the anhydrous solvent to the reaction mixture using a syringe pump.
-
Add the oxidant to the reaction mixture.
-
Continue stirring at the specified temperature for the required reaction time.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the trifluoromethylated arene.
Positron Emission Tomography (PET) Imaging: Radiolabeling with ¹⁸F
Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay properties. Fluorinated arylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The copper-mediated radiofluorination of arylboronic acids with K¹⁸F provides a mild and general method for introducing the ¹⁸F label.
This method is compatible with a range of functional groups and is effective for the radiofluorination of electron-deficient, -neutral, and -rich aryl-, heteroaryl-, and vinylboronic acids.
Table 3: Radiochemical Yields (RCC) for the Copper-Mediated ¹⁸F-Fluorination of Various Boronic Acids [6]
| Entry | Substrate | Product | RCC (%) |
| 1 | 4-Acetylphenylboronic acid | [¹⁸F]4-Fluoroacetophenone | 61 ± 8 |
| 2 | 4-Cyanophenylboronic acid | [¹⁸F]4-Fluorobenzonitrile | 55 ± 7 |
| 3 | 4-Nitrophenylboronic acid | [¹⁸F]1-Fluoro-4-nitrobenzene | 48 ± 6 |
| 4 | Phenylboronic acid | [¹⁸F]Fluorobenzene | 45 ± 5 |
| 5 | 4-Methoxyphenylboronic acid | [¹⁸F]4-Fluoroanisole | 39 ± 9 |
| 6 | 3,4,5-Trimethoxyphenylboronic acid | 1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |
Experimental Protocol: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Acid for PET Imaging
The following protocol outlines a general procedure for the copper-mediated ¹⁸F-radiofluorination of an arylboronic acid.[6]
Materials:
-
Arylboronic acid precursor
-
[¹⁸F]Fluoride (as K¹⁸F)
-
Copper(II) triflate (Cu(OTf)₂)
-
Pyridine
-
Anhydrous dimethylformamide (DMF)
-
Reaction vial
-
Automated radiochemistry synthesis module or hot cell
-
HPLC for purification
Procedure:
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vial using a solution of K₂CO₃ and Kryptofix 2.2.2. in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride.
-
Reaction Mixture Preparation: In a separate vial, prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.
-
Radiolabeling Reaction: Add the solution from step 2 to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110 °C for 20 minutes.
-
Quenching and Purification: After cooling, quench the reaction with water. Purify the crude product by reverse-phase HPLC to isolate the ¹⁸F-labeled arene.
-
Formulation: The purified ¹⁸F-labeled tracer is formulated in a suitable vehicle for injection (e.g., saline with ethanol).
Boronate Affinity Chromatography: Purification of Glycoproteins
Boronic acids have a unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature that is exploited in boronate affinity chromatography for the selective separation of glycoproteins, saccharides, and other diol-containing biomolecules. The binding and elution are typically controlled by pH.
Fluorinated boronic acids can be incorporated into stationary phases to enhance the performance of boronate affinity materials. The electron-withdrawing fluorine atoms can lower the pKa of the boronic acid, allowing for binding at a more neutral pH, which can be beneficial for the stability of sensitive biomolecules.
Table 4: Binding Capacity and Elution Conditions for Boronate Affinity Chromatography of Ovalbumin [7]
| Affinity Material | Binding Capacity (mg/g) | Binding pH | Elution Conditions |
| Zr-MOF@S-S@B | 625.5 | 7.4 | Dithiothreitol (DTT) solution at pH 7.4 |
Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography
This protocol describes a general procedure for the enrichment of a glycoprotein from a complex mixture using a boronate affinity column.
Materials:
-
Boronate affinity chromatography column
-
Binding buffer (alkaline pH, e.g., pH 8.5)
-
Elution buffer (acidic pH, e.g., pH 4.5, or containing a competing diol like sorbitol)
-
Protein sample containing the target glycoprotein
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of binding buffer.
-
Sample Loading: Load the protein sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound glycoproteins by switching to the elution buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Analysis: Analyze the collected fractions for the presence of the target glycoprotein using appropriate methods (e.g., SDS-PAGE, Western blot, or mass spectrometry).
-
Column Regeneration: Regenerate the column by washing with several column volumes of binding buffer followed by a storage solution as recommended by the manufacturer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Electrophilic Fluorination of Aryl Boronic Acids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Aryl fluorides are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties that fluorine imparts. Among the various synthetic strategies, the electrophilic fluorination of aryl boronic acids and their derivatives has emerged as a powerful and versatile method for the construction of C-F bonds. This technical guide provides a comprehensive overview of the core principles, reaction methodologies, and practical applications of this important transformation.
Introduction to Electrophilic Fluorination of Aryl Boronic Acids
The conversion of a carbon-boron bond to a carbon-fluorine bond via an electrophilic fluorinating agent offers a distinct advantage over traditional methods such as the Balz-Schiemann reaction. This approach often proceeds under milder conditions, exhibits broad functional group tolerance, and allows for late-stage fluorination of complex molecules, a critical aspect in drug discovery and development. The reaction generally involves the interaction of an aryl boronic acid, or its corresponding ester or trifluoroborate salt, with an electrophilic fluorine source ("F+"), frequently mediated by a transition metal catalyst.
Key Electrophilic Fluorinating Agents
A variety of electrophilic fluorinating agents have been developed and successfully employed in the fluorination of aryl boronic acids. The choice of reagent is critical and often depends on the substrate, the catalytic system, and the desired reactivity.
-
N-F Reagents: This class of reagents is the most widely used due to their stability, commercial availability, and tunable reactivity.
-
Selectfluor® (F-TEDA-BF₄): A highly popular, crystalline, and user-friendly reagent.[1] It is a powerful electrophilic fluorine donor suitable for a wide range of substrates.[1]
-
N-Fluorobenzenesulfonimide (NFSI): A mild and versatile electrophilic fluorinating agent.[2]
-
N-Fluoropyridinium Salts: (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate) These reagents exhibit varying degrees of reactivity based on the substituents on the pyridine ring.[3][4]
-
-
Acetyl Hypofluorite (AcOF): A highly reactive fluorinating agent prepared from diluted fluorine gas.[5][6][7] It enables rapid and efficient fluorination under mild, metal-free conditions.[5]
Reaction Methodologies and Mechanisms
The electrophilic fluorination of aryl boronic acids can be broadly categorized into metal-free, copper-catalyzed, and palladium-catalyzed methods. Each approach possesses unique characteristics in terms of substrate scope, reaction conditions, and mechanism.
Metal-Free Electrophilic Fluorination
Direct fluorination of aryl boronic acids without a metal catalyst is achievable, particularly with highly reactive fluorinating agents like acetyl hypofluorite.
Mechanism with Acetyl Hypofluorite: The reaction is proposed to proceed through the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the electrophilic transfer of fluorine to the aryl ring, leading to an ipso-substitution.[5] For aryl boronic acids bearing electron-donating groups, this transformation is typically fast and high-yielding.[5][8] However, with electron-withdrawing groups at the para-position, a competition between ipso-substitution and fluorination ortho to the boronic acid can be observed.[5][8]
General Workflow for Metal-Free Fluorination:
Caption: General workflow for metal-free electrophilic fluorination.
Copper-Catalyzed Electrophilic Fluorination
Copper catalysis has been extensively explored for the fluorination of aryl boronic acids and their derivatives, particularly aryl boronate esters. These methods are attractive due to the low cost and low toxicity of copper.
Mechanism of Copper-Catalyzed Fluorination: A widely accepted mechanism involves the oxidation of a Cu(I) species to a Cu(III) intermediate by the electrophilic fluorinating agent.[9][10] This is followed by a rate-limiting transmetalation of the aryl group from the boronate ester to the Cu(III) center.[9][10] The resulting aryl-copper(III)-fluoride complex then undergoes rapid carbon-fluorine reductive elimination to afford the aryl fluoride product and regenerate a Cu(I) species.[9][10]
Catalytic Cycle of Copper-Mediated Fluorination:
Caption: Proposed catalytic cycle for copper-mediated fluorination.
Palladium-Catalyzed Electrophilic Fluorination
Palladium catalysis offers a powerful platform for the fluorination of aryl boronic acid derivatives, particularly aryl trifluoroborates. These reactions are often operationally simple and can be performed on a large scale.[11]
Mechanism of Palladium-Catalyzed Fluorination: The mechanism of palladium-catalyzed fluorination is distinct from other arene fluorination reactions. It is proposed to proceed through a single-electron-transfer (SET) pathway involving a Pd(III) intermediate.[11] The catalytic cycle is initiated by the oxidation of a Pd(II) precatalyst by the electrophilic fluorinating agent (e.g., Selectfluor) to generate a Pd(III) species. This is followed by a fluorine atom transfer to the aryl trifluoroborate and subsequent electron transfer to the Pd(III) intermediate to regenerate the Pd(II) catalyst and release the aryl fluoride product.[11]
Catalytic Cycle of Palladium-Mediated Fluorination:
Caption: Proposed catalytic cycle for palladium-catalyzed fluorination.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the electrophilic fluorination of various aryl boronic acids and their derivatives under different catalytic systems.
Table 1: Copper-Mediated Fluorination of Arylboronate Esters [9]
| Entry | Arylboronate Ester (ArBPin) | Product | Yield (%) |
| 1 | 4-Butylphenylboronate | 1-Butyl-4-fluorobenzene | 85 |
| 2 | 4-Acetylphenylboronate | 4-Fluoroacetophenone | 78 |
| 3 | 4-Cyanophenylboronate | 4-Fluorobenzonitrile | 65 |
| 4 | 4-(Methoxycarbonyl)phenylboronate | Methyl 4-fluorobenzoate | 81 |
| 5 | 3-Nitrophenylboronate | 1-Fluoro-3-nitrobenzene | 72 |
| 6 | 2-Methylphenylboronate | 2-Fluorotoluene | 73 |
| 7 | Naphthalen-2-ylboronate | 2-Fluoronaphthalene | 83 |
Table 2: Palladium-Catalyzed Fluorination of Aryl Trifluoroborates [11]
| Entry | Aryl Trifluoroborate (ArBF₃K) | Product | Yield (%) |
| 1 | 4-Phenoxyphenyl trifluoroborate | 4-Fluorobiphenyl | 99 |
| 2 | 4-Cyanophenyl trifluoroborate | 4-Fluorobenzonitrile | 96 |
| 3 | 4-(Ethoxycarbonyl)phenyl trifluoroborate | Ethyl 4-fluorobenzoate | 71 |
| 4 | 4-Hydroxyphenyl trifluoroborate | 4-Fluorophenol | 74 |
| 5 | 4-Carboxyphenyl trifluoroborate | 4-Fluorobenzoic acid | 81 |
| 6 | 4-Bromophenyl trifluoroborate | 1-Bromo-4-fluorobenzene | 96 |
| 7 | 4-(Boc-amino)phenyl trifluoroborate | tert-Butyl (4-fluorophenyl)carbamate | 74 |
Table 3: Metal-Free Fluorination with Acetyl Hypofluorite [5]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Fluorotoluene | 82 |
| 3 | Phenylboronic acid | Fluorobenzene | 75 |
| 4 | 3-Nitrophenylboronic acid | 1-Fluoro-3-nitrobenzene | 78 |
| 5 | 3-Chlorophenylboronic acid | 1-Chloro-3-fluorobenzene | 70 |
Experimental Protocols
General Procedure for Copper-Mediated Fluorination of Arylboronate Esters[9]
To a vial charged with the arylboronate ester (0.1 mmol), (tBuCN)₂CuOTf (0.2 mmol), and AgF (0.2 mmol) is added a solution of 1-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate ([Me₃pyF]PF₆) (0.2 mmol) in THF (2.0 mL). The reaction mixture is stirred at 50 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aryl fluoride.
General Procedure for Palladium-Catalyzed Fluorination of Aryl Trifluoroborates[11]
In a glovebox, a vial is charged with the aryl trifluoroborate (0.2 mmol), --INVALID-LINK--₂ (0.004 mmol, 2 mol%), and Selectfluor (0.24 mmol). The vial is sealed, removed from the glovebox, and DMF or MeCN (1.0 mL) is added. The reaction mixture is stirred at 40 °C for 15 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the pure aryl fluoride.
Preparation and Use of Acetyl Hypofluorite[5]
A stream of 10% F₂ in N₂ is passed through a cooled (-78 °C) solution of sodium acetate in acetic acid. The resulting solution of acetyl hypofluorite is then added dropwise to a solution of the aryl boronic acid in a suitable solvent (e.g., chloroform) at low temperature. The reaction is typically rapid. Upon completion, the reaction is quenched with a sodium bisulfite solution and worked up to isolate the aryl fluoride.
Applications in Drug Development and PET Imaging
The electrophilic fluorination of aryl boronic acids is particularly valuable for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. The mild reaction conditions and the ability to introduce the short-lived ¹⁸F isotope in the final synthetic step are crucial for this application. Copper-mediated methods have been successfully applied to the synthesis of various [¹⁸F]aryl fluorides from the corresponding boronic acid precursors.[12][13]
Workflow for ¹⁸F-Radiolabeling:
Caption: General workflow for the synthesis of [¹⁸F]aryl fluorides.
Conclusion
The electrophilic fluorination of aryl boronic acids and their derivatives represents a significant advancement in synthetic organic chemistry, providing a reliable and versatile route to valuable aryl fluorides. The development of various fluorinating agents and catalytic systems, including metal-free, copper-catalyzed, and palladium-catalyzed methods, has broadened the scope and applicability of this transformation. For researchers in drug development and related fields, these methodologies offer powerful tools for the late-stage introduction of fluorine, facilitating the rapid synthesis of novel compounds with potentially enhanced biological properties and enabling the development of new PET imaging agents. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving high efficiency and selectivity in these fluorination reactions.
References
- 1. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Synthesis of Aryl Fluorides Using Electrophilic N-F Reagents | TCI AMERICA [tcichemicals.com]
- 4. 107264-00-6 | 1-Fluoro-2,4,6-trimethylpyridinium triflate [aspirasci.com]
- 5. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-mediated fluorination of arylboronate esters. Identification of a copper(III) fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Standard Protocol for Suzuki Coupling with 4-N-Boc-amino-3-fluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 4-N-Boc-amino-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry, as the fluorinated aminophenyl motif is present in numerous biologically active compounds. The Boc-protecting group provides a handle for further functionalization, making this reagent particularly useful in multi-step syntheses.
This application note provides a standardized protocol for the Suzuki coupling of this compound with various aryl halides. It includes recommended reaction conditions, a detailed experimental procedure, and troubleshooting guidelines.
General Reaction Scheme:
The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
Figure 1: General Suzuki Coupling Reaction Scheme.
Recommended Reaction Conditions
The optimal conditions for a Suzuki coupling reaction can vary depending on the specific aryl halide used. However, a general set of conditions that have proven effective for this compound are summarized below. It is often necessary to screen a variety of catalysts, bases, and solvents to achieve the highest yield.
Table 1: Typical Reagents and Conditions for Suzuki Coupling
| Component | Example | Typical Molar Equivalents | Concentration/Loading |
| Aryl Halide | - | 1.0 | - |
| Boronic Acid | This compound | 1.1 - 1.5 | - |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1 - 5 mol% | - |
| Ligand (if needed) | SPhos, XPhos, PPh₃ | 2 - 10 mol% | - |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | 2 M aqueous solution |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | - | 0.1 - 0.5 M |
| Temperature | 80 - 110 °C | - | - |
| Reaction Time | 2 - 24 hours | - | - |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical Suzuki coupling reaction on a 1 mmol scale.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Add the organic solvent (e.g., 8 mL of 1,4-dioxane) via syringe. Prepare a 2 M aqueous solution of the base (e.g., K₂CO₃) and degas it by bubbling nitrogen through it for 15-20 minutes. Add the required volume of the base solution (1 mL for 2.0 mmol) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.
Troubleshooting
Table 2: Common Issues and Solutions in Suzuki Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst. |
| Insufficiently active halide | Aryl chlorides may require specialized catalysts and ligands (e.g., Buchwald or Fu-type). Consider converting the chloride to a bromide, iodide, or triflate. | |
| Poorly soluble reagents | Use a different solvent system (e.g., DMF, DME) or increase the reaction temperature. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a lower catalyst loading or a different palladium source. Ensure the reaction is oxygen-free. |
| Protodeboronation (loss of boronic acid group) | Use a milder base (e.g., K₃PO₄) or a lower reaction temperature. Minimize reaction time once the starting material is consumed. | |
| Deboronation of the product | This can occur under harsh conditions. Purify the product promptly after work-up. | |
| Difficulty in Purification | Co-elution of product and catalyst byproducts | Run a plug of silica with the crude mixture to remove baseline impurities before detailed chromatography. Consider using a different solvent system for chromatography. |
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for 4-N-Boc-amino-3-fluorophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Boc-amino-3-fluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom and a Boc-protected amine on the phenylboronic acid moiety allows for the strategic introduction of these functionalities into complex organic molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the protected amine provides a handle for further functionalization. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for carbon-carbon bond formation, and this compound serves as a key building block in the synthesis of highly functionalized biaryl and heteroaryl compounds.
These application notes provide an overview of the utility of this compound in palladium-catalyzed cross-coupling reactions and offer a detailed protocol for its use in the synthesis of a representative biaryl compound.
Applications in Drug Discovery and Organic Synthesis
The structural motif derived from this compound is found in a variety of biologically active molecules. Its application in palladium-catalyzed cross-coupling reactions enables the synthesis of:
-
Fluorinated Biarylamines: The resulting biaryl structures containing a fluoro and an amino group are important pharmacophores in various therapeutic areas. The Boc-protecting group can be easily removed under acidic conditions to liberate the free amine for subsequent derivatization.
-
Pharmaceutical Intermediates: This boronic acid is a key component in the multi-step synthesis of complex drug candidates, including kinase inhibitors and other targeted therapies.
-
Molecular Probes and Materials: The unique electronic properties conferred by the fluorine and amino substituents make the resulting biaryl compounds suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular sensors.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | High |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | High |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Moderate to High |
Note: Yields are generally reported as "high" or "moderate to high" in literature for analogous reactions. Specific yields will vary depending on the substrate and precise reaction conditions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (and ligand, if required) to the flask under a positive flow of the inert gas.
-
Add the anhydrous organic solvent and degassed water to the flask via syringe. The solvent ratio (e.g., Toluene/H₂O 4:1) should be optimized for substrate solubility.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Mandatory Visualizations
Application Notes and Protocols for Boc Deprotection of 4-N-Boc-amino-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-N-Boc-amino-3-fluorophenylboronic acid. The primary challenge in this deprotection is the potential for acid-catalyzed protodeboronation, which leads to the loss of the boronic acid moiety. The protocols outlined below are designed to facilitate efficient Boc removal while minimizing this undesirable side reaction.
Introduction
4-Amino-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The Boc protecting group is frequently employed to mask the amino functionality during synthetic sequences. Its removal is a critical step to enable further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. However, the acidic conditions typically used for Boc deprotection can also promote the cleavage of the carbon-boron (C-B) bond, a process known as protodeboronation.[1][2][3] The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring. In the case of 4-amino-3-fluorophenylboronic acid, the electron-donating amino group and the electron-withdrawing fluorine atom have opposing effects on the susceptibility of the molecule to protodeboronation.
This guide presents a summary of common deprotection conditions and provides detailed protocols to aid researchers in optimizing this transformation.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions for Boc deprotection, compiled from literature on related aminophenylboronic acids and general Boc deprotection protocols. The selection of the appropriate method will depend on the scale of the reaction, the desired purity of the product, and the resources available.
| Method | Acid Reagent | Solvent | Temperature (°C) | Reaction Time | Key Considerations & Potential Side Reactions | Typical Yield Range (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | Highly effective for Boc removal.[4] Potential for significant protodeboronation. Requires careful monitoring. The use of scavengers like triisopropylsilane (TIPS) can mitigate side reactions from the tert-butyl cation. | 70-90 |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 to RT | 1 - 4 h | Milder than TFA, may reduce protodeboronation.[5] Anhydrous conditions are crucial. Commercially available as a 4 M solution in dioxane. | 80-95 |
| 3 | Hydrochloric Acid (HCl) | Methanol (MeOH) | RT | 2 - 6 h | Readily available reagents. Methanol can participate in side reactions. Anhydrous conditions are preferred. | 75-90 |
| 4 | Formic Acid | - | RT | 12 - 24 h | A milder and greener alternative. Longer reaction times are typically required. May not be suitable for all substrates. | 60-85 |
Experimental Protocols
Method 1: Trifluoroacetic Acid in Dichloromethane
This protocol is a standard and often rapid method for Boc deprotection. Due to the strength of TFA, careful monitoring is essential to prevent excessive protodeboronation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.
-
Once the starting material is consumed (typically 30 minutes to 2 hours), carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-fluorophenylboronic acid. Further purification may be achieved by recrystallization or chromatography if necessary.
Method 2: Hydrochloric Acid in 1,4-Dioxane
This method employs a milder acidic condition, which can be advantageous in minimizing protodeboronation.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration or centrifugation, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-amino-3-fluorophenylboronic acid hydrochloride.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Workflow of Boc deprotection and potential side reaction.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Concluding Remarks
The selection of an optimal protocol for the Boc deprotection of this compound requires careful consideration of the reaction conditions to maximize the yield of the desired product while minimizing protodeboronation. Milder acidic conditions, such as HCl in dioxane, are generally recommended to enhance the stability of the carbon-boron bond. However, for faster reaction times, TFA in DCM can be employed with rigorous monitoring. Researchers are encouraged to perform small-scale optimization experiments to identify the most suitable conditions for their specific application.
References
Application of Fluorinated Phenylboronic Acids in Glucose Sensing Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of accurate and continuous glucose monitoring systems is of paramount importance for the management of diabetes and for various applications in biomedical research and drug development. Phenylboronic acids (PBAs) have emerged as promising synthetic receptors for glucose due to their ability to form reversible covalent bonds with the cis-diol moieties of saccharides.[1][2] The introduction of fluorine atoms onto the phenyl ring of PBA derivatives significantly enhances their glucose sensing properties. The electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, enabling it to bind glucose effectively at physiological pH (7.4).[3][4] This leads to improved sensitivity, selectivity, and overall performance of the glucose sensor.
These application notes provide a comprehensive overview of the use of fluorinated phenylboronic acids in glucose sensing, including detailed experimental protocols, data presentation for performance comparison, and visualizations of the underlying mechanisms and workflows.
Signaling Mechanisms of Fluorinated Phenylboronic Acid-Based Glucose Sensors
Fluorinated phenylboronic acid-based glucose sensors primarily operate through optical or electrochemical signal transduction pathways. Upon binding to glucose, the electronic properties of the boronic acid moiety are altered, leading to a detectable change in the output signal.
Optical Sensing Mechanisms
Optical sensors often employ a fluorophore appended to the fluorinated phenylboronic acid. The binding of glucose modulates the fluorescence of the fluorophore through several mechanisms:
-
Photoinduced Electron Transfer (PET): In the absence of glucose, an electron transfer from a donor (e.g., a tertiary amine) to the excited fluorophore quenches the fluorescence. Glucose binding to the boronic acid inhibits this PET process, resulting in an increase in fluorescence intensity.[2]
-
Intramolecular Charge Transfer (ICT): The binding of glucose to the boronic acid alters the electron density around the fluorophore, leading to a shift in the emission wavelength (either a blue or red shift) due to changes in the intramolecular charge transfer characteristics.[5]
-
Fluorescence Resonance Energy Transfer (FRET): In FRET-based sensors, a donor and an acceptor fluorophore are present. Glucose binding induces a conformational change that alters the distance between the two fluorophores, thereby changing the efficiency of energy transfer and the resulting fluorescence emission.[2]
Figure 1: Optical signaling pathways in fluorinated phenylboronic acid-based glucose sensors.
Electrochemical Sensing Mechanism
In electrochemical sensors, the fluorinated phenylboronic acid is typically immobilized on an electrode surface. The binding of glucose alters the electrochemical properties of the electrode-solution interface. This change can be detected by techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). The binding of the neutral glucose molecule to the anionic boronate ester can affect the charge transfer resistance at the electrode surface, leading to a measurable change in the electrochemical signal.[2][4]
Figure 2: Electrochemical signaling pathway for a fluorinated phenylboronic acid-based glucose sensor.
Data Presentation: Performance of Fluorinated Phenylboronic Acid Glucose Sensors
The performance of glucose sensors is evaluated based on several key parameters. The following tables summarize the quantitative data for various fluorinated and non-fluorinated phenylboronic acid-based glucose sensors to facilitate comparison.
Table 1: Binding Constants of Phenylboronic Acid Derivatives with Glucose
| Phenylboronic Acid Derivative | Fluorination | Binding Constant (K, M⁻¹) | pH | Medium | Reference |
| Phenylboronic acid | No | 4.6 | 9.0 | 0.1 M Phosphate Buffer | [6] |
| Anthracene diboronic acid | No | 3981 | 7.77 | 33.3% Methanol/H₂O | [7] |
| Azo dye-conjugated PBA | No | 6.2 | 10.0 | 10 mM CHES Buffer | [6] |
| Azo dye-conjugated PBA on Poly(ethyleneimine) | No | 54 | 9.0 | Aqueous Solution | [6] |
| Pyridinium-based diboronic acid | Yes | 2512 | 7.4 | Aqueous Solution | [7] |
| Anthracene-based diboronic acid | Yes (CF₃) | 1.7 ± 0.3 x 10⁵ | 7.4 | - | [7] |
Table 2: Performance Metrics of Selected Fluorinated Phenylboronic Acid Glucose Sensors
| Sensor Type | Fluorinated Moiety | Detection Limit | Linear Range | Response Time | Reference |
| Fluorescent Hydrogel | 3-acrylamido-phenylboronic acid | - | 0 - 100 mM | < 90 min | [1][3] |
| Electrochemical | Diboronic acid derivative | 21.5 mg/dL (EIS), 31.2 mg/dL (CV) | 40 - 500 mg/dL | - | [8] |
| ¹⁹F NMR | Fluorinated diboronic acid | 0.41 mM (in human urine) | - | - | [7] |
| Fluorescent Probe (BODIPY-based) | Phenylboronic acid | 32 µM (for fructose) | 100 - 1000 µM | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of fluorinated phenylboronic acid-based sensing materials and their application in glucose detection.
Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Sensor with Trifluoromethyl Groups
This protocol describes the synthesis of a fluorescent diboronic acid sensor with electron-withdrawing trifluoromethyl groups for enhanced glucose affinity.[10]
Materials:
-
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
-
1,1'-(Anthracene-9,10-diyl)bis(N-methylmethanamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Protected Diboronic Acid Precursor:
-
To a solution of 1,1'-(anthracene-9,10-diyl)bis(N-methylmethanamine) (1.0 equiv) and 2-(2-(bromomethyl)-4-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (3.0 equiv) in DMF, add DIPEA (10.0 equiv).
-
Stir the mixture at 50 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with CHCl₃.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the protected diboronic acid precursor.
-
-
Deprotection to Yield the Final Sensor:
-
Dissolve the purified precursor in a mixture of DCM and TFA.
-
Stir the solution at 50 °C for 12 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Extract the residue with DCM, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final trifluoromethyl-functionalized anthracene-based diboronic acid sensor.
-
Figure 3: General workflow for the synthesis of a fluorinated diboronic acid sensor.
Protocol 2: Fabrication of a Fluorinated Phenylboronic Acid-Functionalized Hydrogel for Optical Glucose Sensing
This protocol outlines the preparation of a polyacrylamide-based hydrogel containing a fluorinated phenylboronic acid derivative for optical glucose detection.[1][3]
Materials:
-
Acrylamide (AA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
3-(acrylamido)phenylboronic acid (or a fluorinated analog)
-
2,2-diethoxyacetophenone (DEAP, photoinitiator)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the Monomer Solution:
-
Prepare a monomer solution by dissolving AA, BIS, the phenylboronic acid derivative, and DEAP in DMSO. A typical composition is 78.5 mol% AA, 1.5 mol% BIS, and 20 mol% of the boronic acid monomer.
-
Stir the solution until all components are completely dissolved.
-
-
Hydrogel Polymerization:
-
Cast the monomer solution between two glass plates separated by a spacer of desired thickness.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to induce polymerization.
-
-
Hydrogel Equilibration:
-
Carefully remove the polymerized hydrogel film from the glass plates.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers and solvent.
-
Equilibrate the hydrogel in PBS (pH 7.4) for at least 2 hours before use.
-
Protocol 3: Glucose Sensing Using Fluorescence Spectroscopy
This protocol describes the general procedure for measuring glucose concentrations using a fluorinated phenylboronic acid-based fluorescent sensor.
Materials:
-
Fluorinated phenylboronic acid fluorescent sensor stock solution (in a suitable solvent like DMSO or methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose stock solution (in PBS)
-
Solutions of potential interfering substances (e.g., fructose, galactose, lactate)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a working solution of the fluorescent sensor in PBS (pH 7.4). The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1%) to avoid affecting the sensor's properties.
-
-
Fluorescence Titration:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (emission and/or excitation).
-
Add small aliquots of the glucose stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition until no significant change is observed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or wavelength shift as a function of glucose concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
-
Selectivity Study:
-
Repeat the fluorescence titration experiment with solutions of potential interfering substances at physiologically relevant concentrations to assess the sensor's selectivity for glucose.
-
Protocol 4: Glucose Sensing Using Cyclic Voltammetry
This protocol details the use of an electrochemical sensor with an immobilized fluorinated phenylboronic acid for glucose detection via cyclic voltammetry.[8]
Materials:
-
Glassy carbon or gold electrode
-
Fluorinated phenylboronic acid derivative with a functional group for immobilization (e.g., amine or thiol)
-
Reagents for electrode modification (e.g., EDC/NHS for amine coupling)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide (Fe(CN)₆³⁻/⁴⁻) redox probe
-
Glucose stock solution (in PBS)
-
Potentiostat
Procedure:
-
Electrode Modification:
-
Clean the electrode surface according to standard procedures.
-
Immobilize the fluorinated phenylboronic acid derivative onto the electrode surface. For example, for an amine-functionalized boronic acid, activate the carboxyl groups on a modified electrode surface with EDC/NHS and then react with the boronic acid.
-
-
Electrochemical Measurement:
-
Place the modified electrode in an electrochemical cell containing PBS (pH 7.4) with the Fe(CN)₆³⁻/⁴⁻ redox probe.
-
Record the cyclic voltammogram in the absence of glucose.
-
Add aliquots of the glucose stock solution to the electrochemical cell and record the cyclic voltammogram after each addition.
-
-
Data Analysis:
-
Analyze the changes in the peak currents and peak separation of the redox probe as a function of glucose concentration.
-
Construct a calibration curve by plotting the change in the electrochemical signal against the glucose concentration.
-
Conclusion
Fluorinated phenylboronic acids represent a versatile and powerful class of synthetic receptors for the development of advanced glucose sensing materials. Their tunable electronic properties allow for the design of sensors with high sensitivity and selectivity that can operate at physiological pH. The detailed protocols and comparative data presented in these application notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to design, fabricate, and evaluate novel glucose sensors based on this promising technology. Further research in this area holds the potential to lead to the development of next-generation continuous glucose monitoring systems with improved performance and patient compliance.
References
- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of a Fluorophenyl Moiety into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorophenyl moieties has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy of drug candidates.[3] These application notes provide detailed protocols for key synthetic methodologies used to introduce fluorophenyl groups into complex molecules, alongside a summary of the quantitative impact of such modifications.
Data Presentation: The Quantitative Impact of Fluorophenyl Incorporation
The introduction of a fluorophenyl group can lead to predictable and beneficial changes in a molecule's properties. The following tables summarize the quantitative effects on physicochemical and biological parameters.
Physicochemical Properties
| Compound Pair | Parent Molecule | pKa | logP | Fluorophenyl Analog | pKa | logP | Reference |
| Aniline / Fluoroanilines | Aniline | 4.63 | 0.90 | 2-Fluoroaniline | 3.20 | 1.15 | [4] |
| 3-Fluoroaniline | 3.51 | 1.15 | [4] | ||||
| 4-Fluoroaniline | 4.65 | 1.15 | [4] | ||||
| Phenol / Fluorophenols | Phenol | 9.95 | 1.46 | 2-Fluorophenol | 8.81 | 1.31 | [4] |
| 3-Fluorophenol | 9.28 | 1.31 | [4] | ||||
| 4-Fluorophenol | 9.91 | 1.31 | [4] |
Metabolic Stability
| Drug Analog Pair | Parent Drug | Metabolic Half-life (t½, min) in Human Liver Microsomes | Fluorophenyl Analog | Metabolic Half-life (t½, min) in Human Liver Microsomes | Reference |
| DAT Inhibitor Analog Pair | JJC8-088 (4b) | < 15 (4% remaining at 60 min) | JJC8-091 (3b) | 60 | [3] |
Biological Activity
| Target | Parent Compound | IC₅₀ (nM) | Fluorophenyl Analog | IC₅₀ (nM) | Reference |
| PARP2 | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1,200 | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 800 | [5] |
| BRAF Kinase | Arylsulfonamide Inhibitor | (baseline) | 2-Fluorophenyl derivative | Improved Potency | [6] |
| BRAF Kinase | Arylsulfonamide Inhibitor | (baseline) | 3-Fluorophenyl derivative | Improved Potency | [6] |
Key Synthetic Methodologies: Experimental Protocols
The following section details robust and widely applicable protocols for the introduction of a fluorophenyl moiety into complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds, coupling a fluorophenylboronic acid with an aryl or heteroaryl halide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of a Fluorophenyl-Substituted Biaryl
-
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Fluorophenylboronic acid (e.g., 2-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), fluorophenylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorophenyl-containing biaryl.
-
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with a fluorophenyl halide.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Fluorophenyl Arylamine [7][8]
-
Materials:
-
Fluorophenyl halide (e.g., 1-chloro-4-fluorobenzene) (1.0 eq)
-
Amine (e.g., aniline) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the fluorophenyl halide (1.0 eq), amine (1.2 eq), base (1.4 eq), palladium precatalyst, and ligand to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the pure N-(fluorophenyl)arylamine.
-
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is effective when the fluorophenyl ring is activated by electron-withdrawing groups (e.g., -NO₂), allowing for the displacement of a fluoride ion by a nucleophile.
Experimental Workflow: SₙAr Reaction
Caption: Workflow for SₙAr reaction.
Detailed Protocol: Synthesis of a Fluorophenoxy Derivative [9][10]
-
Materials:
-
Activated fluoroaromatic (e.g., 2,4-difluoronitrobenzene) (1.0 eq)
-
Nucleophile (e.g., phenol) (1.1 eq)
-
Base (e.g., anhydrous K₂CO₃, 2.0 eq)
-
Polar aprotic solvent (e.g., anhydrous DMF or DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve the activated fluoroaromatic compound in the polar aprotic solvent.
-
Add the nucleophile and the base to the solution.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water, which may cause the product to precipitate.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and then brine, dry over a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography or distillation to afford the desired fluorophenyl ether.
-
C-H Activation/Arylation
Direct C-H arylation is an emerging, atom-economical strategy that avoids the pre-functionalization of substrates. This method often involves the palladium-catalyzed coupling of a C-H bond (typically in a heterocycle) with a fluorophenyl halide.[5][11]
Detailed Protocol: Palladium-Catalyzed C-H Arylation of a Heterocycle [12]
-
Materials:
-
Heterocycle (e.g., benzothiophene) (1.0 eq)
-
Fluorophenyl halide (e.g., 4-fluoroiodobenzene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PCy₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Additive (e.g., pivalic acid, 30 mol%)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To a flame-dried reaction tube, add the heterocycle, palladium catalyst, ligand, base, and additive.
-
Evacuate and backfill the tube with an inert gas.
-
Add the fluorophenyl halide and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 110-150 °C.
-
Stir for 12-48 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorophenylated heterocycle.
-
Signaling Pathway Visualization
The incorporation of a fluorophenyl moiety can be critical for the efficacy of targeted therapies, such as kinase inhibitors. The diagram below illustrates a simplified signaling pathway targeted by a hypothetical fluorophenyl-containing inhibitor.
Caption: MAPK signaling pathway with RAF kinase inhibition.
This diagram illustrates how a kinase inhibitor containing a fluorophenyl moiety can block the RAF protein in the MAPK/ERK pathway, a common target in oncology. The fluorophenyl group often enhances binding affinity and metabolic stability, making the inhibitor more effective.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [PDF] Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-N-Boc-amino-3-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-N-Boc-amino-3-fluorophenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of fluorinated biaryl amines, which are key structural motifs in numerous pharmaceutical agents. The strategic incorporation of a fluorine atom and a protected amine functionality allows for the modulation of physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.
Reaction Principle and Significance
The Suzuki-Miyaura coupling is a robust and widely utilized carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The reaction of this compound with an aryl halide (or triflate) in the presence of a base and a palladium catalyst results in the formation of a new biaryl system. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under typical Suzuki coupling conditions and can be readily removed post-coupling, providing access to a primary amine for further functionalization.
The fluorinated biaryl amine scaffold is of significant interest in drug discovery due to the unique properties imparted by the fluorine atom. These include enhanced metabolic stability by blocking potential sites of oxidation, increased lipophilicity which can improve membrane permeability, and altered pKa of nearby functional groups, influencing drug-receptor interactions.
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from various sources to provide a comparative overview.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 88 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 24 | 85 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ (3) | sec-Butanol | 100 | 20 | 68 |
| 6 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 8 | 95 |
| 7 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 16 | 89 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the reaction of this compound with various aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of the inert gas.
-
Add a deoxygenated 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the boronic acid should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
A 2:1:1 mixture of Toluene, Ethanol, and Water (deoxygenated)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, sodium carbonate, and Pd(PPh₃)₄.
-
Add the deoxygenated solvent mixture to achieve a concentration of approximately 0.2 M of the boronic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1 (steps 8-10).
Visualizations
Experimental Workflow
Application Notes and Protocols: Porphyrin-Based Covalent Organic Frameworks as Building Blocks for Novel Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins, a class of naturally occurring and synthetically accessible aromatic macrocycles, are pivotal building blocks in the construction of novel organic materials.[1][2] Their unique photophysical, electrochemical, and catalytic properties make them ideal candidates for a wide range of applications.[3] When integrated into crystalline, porous polymers known as Covalent Organic Frameworks (COFs), the resulting materials exhibit exceptional thermal stability, high surface areas, and tunable functionalities.[1][3] This combination of porphyrin units with the robust and ordered structure of COFs leads to materials with significant potential in catalysis, gas separation and storage, and optoelectronics.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of a porphyrin-based COF, specifically focusing on its use as a heterogeneous catalyst for the photocatalytic reduction of CO₂.
Key Applications
Porphyrin-based COFs are versatile materials with a growing number of applications, including:
-
Heterogeneous Catalysis: The defined porous structure and the presence of catalytically active metalated porphyrin centers make these COFs highly efficient and recyclable catalysts for various organic transformations, including oxidation reactions and Knoevenagel condensations.[5]
-
Photocatalysis: Their strong light absorption in the visible region and excellent charge carrier mobility enable their use in photocatalytic processes such as hydrogen evolution and the reduction of carbon dioxide into valuable fuels.[6][7]
-
Gas Storage and Separation: The high surface area and tunable pore sizes of porphyrin COFs allow for the selective adsorption and storage of gases like CO₂.[4]
-
Sensors: The electronic properties of these materials can be modulated upon interaction with specific analytes, making them promising for chemical sensing applications.
-
Biomedical Applications: The inherent biocompatibility of porphyrins, combined with the structural stability of COFs, opens avenues for their use in photodynamic therapy and drug delivery.[8]
Data Presentation: Performance of Porphyrin-Based COFs in Catalysis
The following tables summarize the catalytic performance of various porphyrin-based COFs in different applications, providing a comparative overview of their efficiency.
Table 1: Photocatalytic CO₂ Reduction Performance of Porphyrin-Based COFs
| COF Material | Cocatalyst | Electron Donor | CO Production Rate (μmol g⁻¹ h⁻¹) | Faradaic Efficiency for CO (%) | Reference |
| COF-367-Co | - | H₂O | - | ~90 | [4] |
| ZnPor-DETH-COF | Pt nanoparticles | Triethanolamine | 413 | - | [7] |
| Ni₅₀/Zn₅₀-COF | - | - | - | - | [9] |
Table 2: Catalytic Performance of A₂B₂-Por-COF in Organic Synthesis
| Reaction | Substrate | Conversion Efficiency (%) | Selectivity (%) | Reference |
| Sulfide Oxidation | Thioanisole | 98 | >99 | [5] |
| Knoevenagel Condensation | Benzaldehyde and Malononitrile | >99 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Porphyrin-Based Covalent Organic Framework (COF-366)
This protocol describes the solvothermal synthesis of COF-366 from 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and terephthaldehyde (BDA).[6][9]
Materials:
-
5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP)
-
Terephthaldehyde (BDA)
-
o-dichlorobenzene
-
n-butanol
-
6M Acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, add TAPP (e.g., 30 mg, 0.044 mmol) and BDA (e.g., 11.8 mg, 0.088 mmol).
-
Add a solvent mixture of o-dichlorobenzene (1.0 mL), n-butanol (1.0 mL), and aqueous acetic acid (6 M, 0.3 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting dark purple precipitate by filtration.
-
Wash the precipitate thoroughly with anhydrous THF and anhydrous acetone.
-
Dry the product under vacuum at 150 °C overnight to obtain the porphyrin-based COF.
Protocol 2: Characterization of the Porphyrin-Based COF
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and determine the structure of the COF.
-
Procedure:
-
Load a small amount of the dried COF powder onto a sample holder.
-
Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern to confirm the structure.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To verify the formation of the imine linkages and the integrity of the porphyrin macrocycle.
-
Procedure:
-
Mix a small amount of the COF with KBr powder and press into a pellet.
-
Record the FTIR spectrum.
-
Look for the disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde, and the appearance of the C=N stretching band of the imine linkage.
-
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area and pore size distribution of the COF.
-
Procedure:
-
Degas the COF sample under vacuum at a specific temperature (e.g., 120 °C) for several hours.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.25.
-
Protocol 3: Application of the Porphyrin-Based COF in Photocatalytic CO₂ Reduction
This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized porphyrin-COF for the reduction of CO₂.
Materials:
-
Synthesized Porphyrin-Based COF
-
CO₂ (high purity)
-
A sacrificial electron donor (e.g., triethanolamine, TEOA)
-
A suitable solvent (e.g., acetonitrile)
-
A light source (e.g., a 300 W Xe lamp with a cutoff filter for λ > 420 nm)
-
A gas-tight photoreactor
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Disperse a specific amount of the porphyrin-COF catalyst (e.g., 10 mg) in an aqueous solution containing the sacrificial electron donor (e.g., 0.1 M TEOA in acetonitrile).
-
Transfer the suspension to the photoreactor and purge with CO₂ for at least 30 minutes to ensure saturation.
-
Irradiate the reactor with the light source while stirring continuously.
-
At regular time intervals, take gas samples from the headspace of the reactor using a gas-tight syringe.
-
Analyze the gas samples using a GC equipped with a suitable column and detector to quantify the amount of CO and other products formed.
-
Calculate the CO production rate and turnover number based on the amount of catalyst used and the reaction time.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, characterization, and application of a porphyrin-based COF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Synthesis and Characterization of Porphyrin based Covalent Organic Framework | Annual Methodological Archive Research Review [amresearchjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Porphyrin-Based Covalent Organic Frameworks: Design, Synthesis, Photoelectric Conversion Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00214H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Mediated Fluorination of Boronic Acids for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative visualization of biochemical processes in vivo.[1] The development of novel PET tracers, molecules labeled with a positron-emitting radionuclide, is crucial for advancing our understanding of disease and for drug development. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its near-ideal half-life (109.8 min), low positron energy, and the high prevalence of fluorine in pharmaceutical compounds.[2]
A significant challenge in ¹⁸F-radiochemistry has been the efficient incorporation of ¹⁸F into electron-rich and complex aromatic systems. The copper-mediated radiofluorination of aryl boronic acids and their derivatives has emerged as a robust and versatile method to address this challenge, significantly expanding the scope of accessible ¹⁸F-labeled PET tracers.[3][4] This methodology is based on a copper-promoted Chan-Lam C-F cross-coupling reaction.[3] This document provides detailed application notes and experimental protocols for this transformative radiolabeling technique.
Advantages of Copper-Mediated ¹⁸F-Fluorination
-
Broad Substrate Scope: This method is effective for the radiofluorination of a wide range of electron-deficient, -neutral, and -rich aryl- and heteroarylboronic acids and esters.[5][6]
-
High Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, enabling the late-stage fluorination of complex molecules.[5][6]
-
Commercially Available Reagents: The method often utilizes commercially available and air-stable copper catalysts, such as Cu(OTf)₂(Py)₄.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the copper-mediated ¹⁸F-fluorination of various boronic acid derivatives to produce established PET radiotracers.
| Radiotracer | Precursor Type | Copper Catalyst | Solvent | Temp. (°C) | Time (min) | Radiochemical Conversion (RCC) / Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]-(±)-IPMICF17 | Arylboronic acid | Cu(OTf)₂/Pyridine | DMF | 110 | 20 | 1.9 ± 0.1 % (isolated RCY) | 195.9 ± 45.4 | [7] |
| [¹⁸F]FPEB | Arylboronic acid | Cu(OTf)₂/Pyridine | DMF | 110 | 20 | 48 ± 2% (RCC) | Not Reported | [5] |
| [¹⁸F]Flumazenil | Arylboronic ester | Cu(OTf)₂(py)₄ | Not Specified | Not Specified | 55 (total) | 8.0 ± 1 GBq (Activity Yield) | Not Reported | [4] |
| [¹⁸F]FDOPA | Arylboronic ester | Cu(OTf)₂(py)₄ | DMA | 110 | 20 | Not Specified | Not Reported | [8] |
| [¹⁸F]YH149 | Organoboron | Cu(OTf)₂(Py)₄ | DMA/BuOH/Pyridine | 140 | 3 | 52 ± 8% (RCY) | 77 - 854 | [9] |
| 3-[¹⁸F]FBA | Arylboronic acid | Cu(OTf)₂(Py)₄ | Not Specified | 110 | 10 | 97% (RCC) | Not Reported | [10] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a shielded hot cell.
-
Use of automated synthesis modules is recommended for clinical production to ensure reproducibility and minimize radiation exposure.[7]
-
The quality and dryness of reagents, particularly the [¹⁸F]fluoride, are critical for high radiochemical yields.[7]
Protocol 1: Automated Synthesis of [¹⁸F]-(±)-IPMICF17
This protocol is adapted from Brooks et al. and demonstrates the automated synthesis of a PET radiotracer for tropomyosin receptor kinase B/C.[7]
Reagents and Materials:
-
Arylboronic acid precursor
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Dimethylformamide (DMF)
-
[¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)
-
Automated synthesis module (e.g., TRACERLab FXFN)
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (QMA) ion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using a suitable eluent.
-
Azeotropically dry the eluted [¹⁸F]fluoride.
-
-
Radiolabeling Reaction:
-
Prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in DMF.
-
Crucially, add the solution of the reaction components to the dried [¹⁸F]fluoride. Reversing the order of addition can lead to decreased radiochemical conversion.[7]
-
Heat the reaction mixture at 110 °C for 20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture and pass it through the appropriate SPE cartridges to remove unreacted [¹⁸F]fluoride and copper catalyst.
-
Further purify the product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the product fraction from the HPLC.
-
Remove the HPLC solvent under reduced pressure and formulate the final product in a sterile, injectable solution.
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
-
Visualizing the Workflow and Application
The following diagrams illustrate the experimental workflow for copper-mediated radiofluorination and its application in PET imaging for drug development.
Troubleshooting and Optimization
-
Low Radiochemical Yield:
-
Ensure efficient drying of the [¹⁸F]fluoride. The presence of water can be detrimental.
-
Optimize the ratio of precursor to copper catalyst.[5]
-
Verify the order of reagent addition, as adding the precursor solution to the dried fluoride is often optimal.[7]
-
Consider the use of additives like pyridine, which can enhance the reaction.[5]
-
-
Byproduct Formation:
-
Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction.[7]
-
Careful control of reaction temperature and time can help minimize byproduct formation.
-
Efficient purification methods, such as HPLC, are essential to separate the desired product from impurities.
-
Conclusion
The copper-mediated ¹⁸F-fluorination of boronic acids and their esters represents a significant advancement in radiochemistry, providing a reliable and versatile method for the synthesis of PET tracers.[2][4] This technique has already had a considerable impact on preclinical and clinical PET imaging by enabling the synthesis of novel and established radiopharmaceuticals.[3] The continued development and application of this methodology will undoubtedly facilitate the discovery and evaluation of new therapeutics.
References
- 1. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced copper-mediated (18)F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Boronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed Suzuki coupling reactions involving fluorinated boronic acids. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction with a fluorinated boronic acid fails or gives low yields, several key parameters should be systematically evaluated. Fluorinated boronic acids are electron-deficient, which can impact their reactivity and stability.
Initial Checks:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the fluorinated boronic acid. Electron-deficient boronic acids can be prone to degradation over time.[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1] Ensure anhydrous conditions if using a dry organic solvent with a finely powdered base.[1]
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids, and can be exacerbated by certain reaction conditions.[3]
Strategies to Reduce Protodeboronation:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to weaker bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.[1]
-
Use Boronic Acid Surrogates: Convert the fluorinated boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt (BF₃K).[3] These are more resistant to protodeboronation.[3] Potassium trifluoroborate salts, in particular, are very stable to air and moisture and can exhibit enhanced reactivity.[3] The "slow release" of the boronic acid from these surrogates in situ can minimize side reactions by keeping the concentration of the free boronic acid low.[4][5][6][7]
Q3: Homocoupling of the fluorinated boronic acid is a major side product. What are the causes and how can it be prevented?
A3: The homocoupling of boronic acids to form a biaryl byproduct is a common issue, often driven by the presence of oxygen or issues with the palladium catalyst.[1][2]
Preventative Measures:
-
Rigorous Exclusion of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[8] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
-
Catalyst Choice: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be triggered by the homocoupling of two equivalents of the boronic acid.[9] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that forms the active species more cleanly can mitigate this.[8][9]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can often favor the desired reaction pathway.
Q4: The electron-withdrawing nature of the fluorine atoms seems to be hindering the reaction. How can I overcome the low reactivity of my fluorinated boronic acid?
A4: The electron-deficient nature of fluorinated boronic acids can slow down the transmetalation step in the catalytic cycle. To overcome this, reaction conditions need to be carefully optimized.
Optimization Strategies:
-
Ligand Selection: Employ bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling challenging substrates as they can accelerate both oxidative addition and reductive elimination steps.[1]
-
Choice of Base: A suitable base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3] For electron-deficient systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to facilitate transmetalation.[1]
-
Solvent System: Aprotic polar solvents like dioxane and THF are commonly used.[3] In some cases, adding a small amount of water can help dissolve inorganic bases and facilitate the formation of key intermediates, though this must be balanced against the risk of protodeboronation.[3]
-
Elevated Temperatures: Higher reaction temperatures (e.g., 80–110 °C) are often required to drive the reaction to completion, but this can also increase the rate of side reactions like protodeboronation.[1][3]
Data Presentation: Troubleshooting Reaction Conditions
The following table summarizes recommended starting conditions and troubleshooting adjustments for Suzuki couplings with fluorinated boronic acids.
| Parameter | Initial Recommendation | Troubleshooting Adjustment & Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) (2-5 mol%) | Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) to ensure efficient formation of the active catalytic species.[1] |
| Ligand | PPh₃, dppf (1.1-1.5 eq. to Pd) | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the catalytic cycle with electron-deficient partners.[1] |
| Base | K₂CO₃, Na₂CO₃ (2-3 eq.) | For sluggish reactions, try stronger bases like K₃PO₄ or Cs₂CO₃. For protodeboronation issues, use milder bases like KF.[1] |
| Solvent | Dioxane/H₂O (10:1), THF/H₂O (4:1) | If protodeboronation is an issue, switch to strictly anhydrous solvents (e.g., dry THF, dioxane). Ensure the base is soluble.[1][3] |
| Boronic Acid Form | Free Boronic Acid (1.2-1.5 eq.) | If stability is an issue, convert to a more robust boronic ester (pinacol or MIDA) or a potassium trifluoroborate salt to prevent decomposition.[3] |
| Temperature | 80 °C | Increase temperature in increments (e.g., to 100-110 °C) for slow reactions, but monitor for increased side product formation.[1] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling with a Fluorinated Boronic Acid:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization:
For fluorinated boronic acids prone to decomposition, conversion to a more stable diethanolamine adduct can be beneficial.[10]
-
Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][10]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1][10]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1][10]
Mandatory Visualizations
Caption: A logical workflow for diagnosing and troubleshooting failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Preventing Low Yields in Cross-Coupling of Substituted Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, particularly those involving substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low to no yield. What are the primary factors I should investigate?
A1: When encountering low or no yield in a Suzuki-Miyaura coupling reaction, a systematic approach to troubleshooting is crucial. The primary factors to investigate include the quality and stability of your reagents, the activity of your catalyst system, and the reaction conditions.[1][2]
-
Reagent Quality and Stability:
-
Boronic Acid Purity: The purity of the boronic acid is critical, as impurities can poison the palladium catalyst or lead to unwanted side reactions.[3] Using high-purity boronic acids is essential for reproducible and high-yielding reactions.[4]
-
Boronic Acid Stability: Substituted boronic acids, especially electron-deficient or some heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5][6] Consider using fresh, high-purity boronic acid or converting it to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[2][7][8]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[7][9]
-
-
Catalyst System Activity:
-
Catalyst and Ligand Integrity: Ensure that your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[2]
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[9]
-
Solvent and Base: The choice of solvent and base is crucial and can significantly influence the reaction outcome.[10][11] Ensure they are of high purity and, if necessary, anhydrous and degassed.[2]
-
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction that cleaves the C-B bond, leading to reduced yields.[5] This is particularly problematic with electron-deficient or certain heteroaryl boronic acids.[2][12] Several strategies can be employed to mitigate this issue:
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation but can also promote protodeboronation.[13][14] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2][15]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2][6][16] These reagents often undergo a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[5][13][17]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2] Employing anhydrous conditions can help to suppress this side reaction.[11]
-
Reaction Time and Temperature: Minimizing the reaction time and using lower temperatures can reduce the extent of protodeboronation.[2]
Q3: My reaction involves a sterically hindered boronic acid and/or aryl halide, and I'm observing very low conversion. What should I optimize?
A3: Steric hindrance near the reaction centers can significantly impede the key steps of the catalytic cycle, leading to low conversion.[16][18] Overcoming this challenge often requires careful selection of the catalyst system and reaction conditions.
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[18]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[18][19][20] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate the challenging oxidative addition and reductive elimination steps.[7][18] For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[19][21]
-
-
Base Selection: A weak base may not be sufficient to activate a sterically hindered boronic acid for transmetalation.[18]
-
Solvent and Temperature: The choice of solvent can influence catalyst activity and solubility. Aprotic polar solvents or ethereal solvents are commonly used. Increasing the reaction temperature can help overcome the activation barriers associated with sterically demanding substrates.[8][22]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be adjusted to optimize the yield of Suzuki-Miyaura cross-coupling reactions.
Table 1: General Troubleshooting Guide for Low Yields
| Parameter | Potential Issue | Recommended Action |
| Boronic Acid | Impure or decomposed | Use high-purity, fresh boronic acid. Consider converting to a more stable derivative (BPin, MIDA, etc.).[2][3] |
| Aryl Halide | Low reactivity (e.g., Ar-Cl) | Use a more active catalyst system (e.g., with bulky, electron-rich ligands).[7][9] |
| Catalyst | Inactive or degraded | Use a fresh catalyst and store it properly. Ensure complete reduction of Pd(II) precatalysts.[1][2] |
| Ligand | Oxidized or inappropriate for the substrate | Use fresh, air-sensitive ligands under an inert atmosphere. For hindered substrates, use bulky, electron-rich ligands.[18][19] |
| Base | Too weak, too strong, or impure | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). Ensure the base is finely powdered for better solubility.[2][8] |
| Solvent | Not optimal for solubility or catalyst activity | Screen different solvents or solvent/water mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[10][11][22] |
| Atmosphere | Presence of oxygen | Thoroughly degas solvents and purge the reaction vessel with an inert gas (Ar or N₂).[1][9] |
| Temperature | Too low or too high | Optimize the reaction temperature. Higher temperatures may be needed for hindered substrates but can also promote decomposition.[8] |
Table 2: Ligand and Base Selection for Sterically Hindered Substrates
| Substrate Type | Recommended Ligands | Recommended Bases |
| Mono-ortho-substituted | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ |
| Di-ortho-substituted | XPhos, RuPhos, BI-DIME, AntPhos | K₃PO₄, Cs₂CO₃, KOtBu |
| Tetra-ortho-substituted | BI-DIME, AntPhos | KOtBu |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.[1][8]
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the substituted boronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere Setup: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
For boronic acids prone to decomposition, conversion to a more stable adduct can be beneficial.[1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
A troubleshooting workflow for diagnosing and resolving low yields in Suzuki-Miyaura reactions.
Diagram 2: Key Side Reactions of Boronic Acids in Suzuki-Miyaura Coupling
Common side reactions of boronic acids that can lead to lower yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing N-Boc Deprotection in the Presence of Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information and troubleshooting advice for the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in molecules that also contain a sensitive boronic acid or boronic ester functionality.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc deprotection of substrates containing boronic acids.
Issue 1: Degradation of the Boronic Acid Group (Protodeboronation)
-
Question: My N-Boc deprotection with strong acids like TFA or HCl is leading to the loss of my boronic acid group. How can I prevent this?
-
Potential Causes:
-
Strongly Acidic Conditions: Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic conditions.
-
Water Content: The presence of water in the reaction mixture can facilitate the hydrolysis of boronic esters to the more labile boronic acids, which are then more prone to degradation.
-
-
Solutions:
-
Use Milder Acidic Conditions: Opt for less aggressive acidic reagents. (See comparison table below).
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to maintain the stability of boronic esters.[1]
-
Protect the Boronic Acid: If possible, use a more robust protecting group for the boronic acid, such as a pinacol ester, which offers greater stability.
-
Issue 2: Incomplete or Slow N-Boc Deprotection
-
Question: When I use milder conditions to protect my boronic acid, the N-Boc deprotection is very slow or doesn't go to completion. What can I do?
-
Potential Causes:
-
Insufficient Acid Strength: The chosen mild acid may not be potent enough for efficient Boc cleavage.
-
Steric Hindrance: Bulky groups near the N-Boc-protected amine can hinder the reaction.
-
Low Temperature: Reactions performed at 0°C or below can be significantly slower.
-
-
Solutions:
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature while carefully monitoring for any degradation of the boronic acid.
-
Consider Alternative Methods: Explore non-acidic deprotection methods such as thermal deprotection or catalysis with Lewis acids.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common strategy to avoid affecting the boronic acid group during N-Boc deprotection?
-
A1: The most common and effective strategy is the use of an orthogonal protecting group scheme.[2] This involves protecting the boronic acid as a stable ester, most commonly a pinacol boronate ester, which is generally resistant to the acidic conditions used for Boc removal.
-
-
Q2: Are there any "boronic acid-safe" N-Boc deprotection methods?
-
A2: While no method is universally "safe" for all substrates, milder acidic conditions and non-acidic methods have shown high compatibility. Thermal deprotection in a suitable solvent is a promising "green" alternative that avoids acidic reagents altogether.[3] Lewis acid-catalyzed deprotection can also be effective, although care must be taken as some Lewis acids can hydrolyze in the presence of moisture to form protic acids.[4]
-
-
Q3: How can I monitor the reaction to ensure my boronic acid is intact?
-
A3: The best way to monitor the reaction is through techniques like TLC, LC-MS, and NMR spectroscopy. For NMR, the disappearance of the Boc group's characteristic tert-butyl signal (a singlet around 1.4 ppm) and the persistence of signals corresponding to the boronic acid protecting group (e.g., the methyl signals of a pinacol ester) will confirm a successful selective deprotection.
-
Data Presentation: Comparison of N-Boc Deprotection Methods
The following table summarizes various methods for N-Boc deprotection with a focus on their compatibility with boronic acid groups.
| Method | Reagents and Conditions | Typical Reaction Time | Yields | Compatibility with Boronic Acid (Pinacol Ester) | Key Considerations |
| Strong Acid | 20-50% TFA in DCM | 0.5 - 2 hours | High | Moderate to Low | High risk of protodeboronation, especially for unprotected boronic acids.[5] |
| Strong Acid | 4M HCl in Dioxane | 0.5 - 1 hour | High | Moderate | Generally considered more selective than TFA for some substrates.[6][7][8] |
| Milder Acid | p-Toluenesulfonic acid (pTSA) in a deep eutectic solvent | 10 - 30 minutes | Excellent | Good | A greener alternative with short reaction times.[9] |
| Lewis Acid | ZnBr₂ in DCM | 1 - 3 days | Good to Excellent | Good | Milder conditions, but may require longer reaction times.[4] |
| Thermal | Refluxing in TFE or HFIP | 0.5 - 6 hours | Good to Excellent | Excellent | Avoids acids entirely, making it a good choice for sensitive substrates.[10][11] |
| Other | Oxalyl chloride in Methanol | 1 - 4 hours | High | Good | A mild method that has shown tolerance for various functional groups.[12][13][14] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc protected substrate (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of 4M HCl in 1,4-dioxane (a large excess is often used).
-
Stir the mixture at room temperature for 30 minutes to 1 hour.[6][7]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Protocol 2: Thermal N-Boc Deprotection in 2,2,2-Trifluoroethanol (TFE)
-
Dissolve the N-Boc protected substrate in 2,2,2-trifluoroethanol (TFE).
-
Heat the solution to reflux.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.[10]
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[12][13]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate) and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
Visualizations
Caption: Decision workflow for selecting an N-Boc deprotection method.
Caption: Orthogonal protection strategy for amines and boronic acids.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
minimizing boronic acid homocoupling in Suzuki reactions
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the formation of symmetrical biaryl byproducts from boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions. This common side reaction reduces the yield of the desired product and complicates purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and what are its primary causes?
A1: Boronic acid homocoupling is a side reaction that forms a symmetrical biaryl from two molecules of the boronic acid starting material. This process is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen from the reaction mixture is a critical step to suppress this pathway.[1][2][3]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) can react directly with the boronic acid to form the homocoupled byproduct and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[4]
Q2: How can I prevent oxygen from interfering with my reaction?
A2: Preventing oxygen-mediated homocoupling is one of the most effective strategies. This can be achieved by thoroughly degassing all solvents and reagents before use.[1] Common laboratory techniques for degassing include:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) displaces dissolved oxygen.[1][5]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. Repeating this cycle three times is highly effective for removing dissolved oxygen.[1]
-
Maintaining an Inert Atmosphere: Throughout the experiment, the reaction vessel should be kept under a positive pressure of an inert gas using a balloon or a Schlenk line.[6][7]
Q3: My reaction still shows significant homocoupling even after degassing. What role does the base play?
A3: The choice and role of the base are critical in Suzuki reactions. The base activates the boronic acid, making it more nucleophilic and ready for transmetalation.[8][9] However, the base can also influence side reactions. If homocoupling persists, consider the following:
-
Base Strength: While a base is necessary, overly strong bases or high concentrations can sometimes promote side reactions.
-
Alternative Bases: Switching to a different base can mitigate homocoupling. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective alternatives to stronger bases like sodium or potassium carbonate.[6][7]
Q4: How does my choice of palladium catalyst and ligand affect homocoupling?
A4: The catalyst system is central to the reaction's success.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) precursors as it bypasses the initial Pd(II)-mediated homocoupling pathway.[7]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can accelerate the desired cross-coupling steps, particularly reductive elimination. This increased rate can help the desired reaction outcompete the pathways leading to homocoupling.[7][10][11]
Q5: Can reaction parameters like temperature and reagent concentration be optimized?
A5: Yes, optimizing reaction parameters is a key strategy for minimizing side reactions.
-
Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress homocoupling, as side reactions can be more sensitive to higher temperatures.[1][7]
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[1][10]
-
Stoichiometry: Using a slight excess of the aryl halide can ensure the palladium catalyst preferentially engages in the desired catalytic cycle rather than reacting with the boronic acid.[1]
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on how different reaction components can influence the yield of the desired product versus the homocoupling byproduct.
Table 1: Influence of Degassing Method on Homocoupling
| Entry | Degassing Method | Dimer Byproduct (%) | Desired Product Yield (%) |
|---|---|---|---|
| 1 | None | 15.2 | 78 |
| 2 | Nitrogen Sparge (30 min) | 1.8 | 95 |
| 3 | Freeze-Pump-Thaw (3 cycles) | <0.5 | 98 |
Data is illustrative and based on typical outcomes reported in the literature.[2]
Table 2: Comparison of Different Bases in a Model Suzuki Coupling
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Homocoupling (%) | Product Yield (%) |
|---|---|---|---|---|---|
| 1 | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 2 | K₃PO₄ | Toluene | 100 | 2 | 92 |
| 3 | Cs₂CO₃ | Dioxane | 80 | 3 | 91 |
| 4 | KF | Toluene | 110 | <2 | 88 |
Yields are highly substrate-dependent. This table provides a general comparison.[7]
Mandatory Visualizations
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Caption: Causal factors that can increase boronic acid homocoupling.
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki Reaction
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).[7][10]
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
-
Solvent Degassing and Addition:
-
Reagent Addition:
-
In a separate dry flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the same degassed solvent.[10]
-
For sensitive substrates prone to homocoupling, slow addition is recommended. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling side reaction.[10]
-
-
Reaction Execution and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography to isolate the desired cross-coupled product from any residual homocoupled byproduct.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Improving the Solubility of Boronic Acids for Homogeneous Catalysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of boronic acids in homogeneous catalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid poorly soluble in the reaction solvent?
A1: Boronic acids exhibit a wide range of polarities, leading to variable solubility. Many are crystalline solids with limited solubility in common organic solvents.[1] Factors influencing solubility include the nature of the organic substituent (R-group), the presence of polar functional groups, and the tendency to form intermolecular hydrogen bonds or dehydrate into cyclic trimers called boroxines.[1][2]
Q2: What is a boroxine, and how does it affect my experiment?
A2: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1] This process is often reversible in the presence of water. While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling (as they can hydrolyze back to the boronic acid in situ), their formation can complicate accurate weighing and stoichiometric calculations due to the mass change. To minimize boroxine formation, it is recommended to store boronic acids in a cool, dry place, tightly sealed from moisture.[1][3]
Q3: My Suzuki-Miyaura coupling reaction has a low yield. Could solubility be the cause?
A3: Yes, poor solubility is a common reason for low yields in Suzuki-Miyaura coupling reactions.[1][3] If the boronic acid does not dissolve sufficiently in the reaction medium, its concentration in the solution will be too low for efficient transmetalation to the palladium catalyst, thus slowing down the reaction and potentially favoring side reactions.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[4] This is more common with electron-rich or heteroaromatic boronic acids and can be promoted by harsh reaction conditions such as high temperatures, strong bases, or the presence of excess water.[1][4] Using milder bases, lower temperatures, or protecting the boronic acid as a more stable derivative (e.g., a MIDA boronate) can help minimize this issue.[4][5][6]
Q5: Can I use the boroxine form of my boronic acid directly in a reaction?
A5: In many cases, yes. The equilibrium between a boronic acid and its boroxine can be shifted back towards the active boronic acid in the presence of water, which is often a co-solvent in coupling reactions.[1] However, reaction kinetics may differ, and for anhydrous conditions, the boroxine might be the dominant and less reactive species. For stoichiometric control, using the pure boronic acid is generally preferable.[1]
Troubleshooting Guide for Solubility Issues
This section addresses specific problems encountered during experiments involving boronic acids.
Problem 1: The boronic acid does not dissolve in the primary reaction solvent.
-
Question: I've added my boronic acid to the solvent (e.g., toluene, THF, dioxane), but it remains a suspension even with stirring. What should I do?
-
Answer: This is a classic solubility issue. You can address this by:
-
Using a Co-solvent System: Adding a small amount of a polar aprotic solvent like DMF or DMSO, or an alcohol such as methanol or ethanol, can significantly improve solubility.[1] For many cross-coupling reactions, a mixture of an organic solvent with water is effective.[1][3]
-
Increasing the Temperature: The solubility of most boronic acids increases with temperature.[1] Gently heating the mixture while stirring can help dissolve the solid. Ensure the temperature is compatible with the stability of all reactants and the catalyst.[4]
-
Adjusting pH (for aqueous/protic media): If your reaction system is aqueous or contains protic solvents, adding a base can deprotonate the boronic acid (or other acidic functional groups on the molecule) to form a much more soluble boronate salt.[1][7]
-
Problem 2: The reaction is slow or stalls, and starting material remains.
-
Question: My reaction starts, but after a few hours, the conversion stops, leaving unreacted starting materials. I can still see solid boronic acid in the flask. What's happening?
-
Answer: This scenario strongly suggests that the reaction rate is limited by the dissolution of the boronic acid. The concentration of the dissolved boronic acid is too low to sustain the catalytic cycle.
-
Solution 1: Improve Solubility: Apply the methods from Problem 1 (co-solvents, heating) to increase the concentration of the boronic acid in the solution phase.
-
Solution 2: Use a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[8][9]
-
Solution 3: Use a More Soluble Derivative: Convert the boronic acid to a more soluble boronate ester (e.g., pinacol ester) or MIDA boronate.[5][6][10] These derivatives often exhibit much better solubility in organic solvents.[10]
-
Problem 3: I observe significant side products like homocoupling or protodeboronation.
-
Question: My desired product is formed in low yield, and I see significant amounts of biaryl product from the homocoupling of my boronic acid. How can I fix this?
-
Answer: While these side reactions can have multiple causes, they are often exacerbated by conditions chosen to fight poor solubility, such as high temperatures or prolonged reaction times.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Protodeboronation: As mentioned in the FAQ, this is often caused by excessive heat or base strength.[4] If you increased the temperature to improve solubility, try finding a solvent system that works at a lower temperature. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄).
-
Slow-Release Strategy: An elegant solution for unstable boronic acids is to use an air-stable MIDA boronate derivative. Under basic conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid into the reaction mixture at a low and steady concentration. This keeps the concentration of the unstable boronic acid low, minimizing side reactions while still allowing the desired cross-coupling to proceed efficiently.[5][6]
-
Strategies and Protocols to Enhance Solubility
Data Presentation: Common Solvent Systems
The choice of solvent is critical. A combination of solvents is often the most effective approach for reactions like the Suzuki-Miyaura coupling.
| Solvent System Components | Ratio (v/v) | Typical Base | Notes |
| Dioxane / Water | 2:1 to 5:1 | K₃PO₄, K₂CO₃ | A very common and effective system for a wide range of substrates.[3][5] |
| Toluene / Water | 2:1 to 4:1 | Na₂CO₃, K₂CO₃ | Good for less polar substrates; often requires a phase-transfer catalyst.[9] |
| Acetonitrile / Water | 4:1 | K₂CO₃ | A more polar option suitable for certain substrates.[3] |
| THF / Water | 4:1 | Cs₂CO₃, K₂CO₃ | THF is a common solvent but check for compatibility with reagents. |
| DMF or DMSO | (as co-solvent) | Various | Used in small amounts (5-10%) to dissolve highly polar or stubborn boronic acids.[1] |
Experimental Protocols
Protocol 1: Enhancing Solubility via pH Adjustment
This protocol is suitable for reactions in aqueous or protic media where the boronic acid has an acidic functional group (like a carboxylic acid) or the boronic acid itself is deprotonated.
Objective: To dissolve a boronic acid by converting it to its more soluble anionic salt form.
Materials:
-
Boronic acid (e.g., 3-Carboxyphenylboronic acid)
-
Aqueous or protic solvent
-
Base (e.g., 1M NaOH, K₂CO₃)
-
pH meter or pH paper
Procedure:
-
Suspend the boronic acid in the chosen aqueous or protic solvent in the reaction flask.
-
Begin stirring the suspension.
-
Slowly add a suitable base dropwise.
-
Monitor the pH of the mixture. Continue adding the base until the solid boronic acid completely dissolves. For a carboxylic acid, a pH 1.5-2 units above its pKa is generally sufficient for complete deprotonation and dissolution.[1]
-
Caution: Ensure the chosen base and the final pH are compatible with all other reagents and the catalyst in your planned reaction.[1]
Protocol 2: Derivatization to a Boronate Ester for Improved Organic Solubility
This protocol describes the conversion of a boronic acid to its pinacol ester, which is generally more soluble in organic solvents and more stable.[10]
Objective: To synthesize a phenylboronic acid pinacol ester from phenylboronic acid.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Toluene (or another solvent that allows azeotropic removal of water)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene.
-
Heat the mixture to reflux. Water will be produced during the esterification and will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can often be used directly or purified further by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor boronic acid solubility.
Chemical Strategy: pH Adjustment
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
choice of base to prevent decomposition of fluorinated boronic acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of appropriate bases to prevent the decomposition of fluorinated boronic acids during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with a fluorinated boronic acid is giving low yields and I'm observing significant byproduct formation. What could be the cause?
A1: A primary suspect is the base-mediated decomposition of your fluorinated boronic acid, a process known as protodeboronation.[1][2] Fluorine atoms, especially in the ortho position, increase the Lewis acidity of the boronic acid, making it more susceptible to attack by bases.[3][4][5] Strong bases can facilitate the cleavage of the carbon-boron bond, leading to the formation of a fluoroarene byproduct and reducing the yield of your desired cross-coupled product.[2][6]
Q2: What is protodeboronation and how does the base influence it?
A2: Protodeboronation is the replacement of a boronic acid group with a hydrogen atom.[1][7] In base-mediated protodeboronation, the base attacks the boron atom, forming a more reactive boronate species.[8] This intermediate can then be protonated by a proton source in the reaction mixture (like water or alcohol solvents), leading to the undesired side product. The strength and type of base play a crucial role in the rate of this decomposition.[2]
Q3: Which bases are generally recommended for use with fluorinated boronic acids?
A3: Weaker inorganic bases are often preferred to minimize decomposition. Bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), and cesium fluoride (CsF) are commonly used.[7][9] In some cases, fluoride ions have been shown to protect boronic acids from decomposition.[10][11][12] The choice of base can be highly substrate-dependent, and screening of different bases is often necessary to find the optimal conditions for a specific reaction.
Q4: Are there any bases I should avoid when working with fluorinated boronic acids?
A4: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides like sodium tert-butoxide, should be used with caution as they can significantly accelerate protodeboronation, especially with highly electron-deficient fluorinated boronic acids.[13]
Q5: My fluorinated boronic acid seems to be degrading even before I add the coupling partners. How can I improve its stability?
A5: Fluorinated boronic acids can be sensitive to moisture and air.[14] Storing them under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is crucial.[14] For reactions, using anhydrous solvents and ensuring all glassware is thoroughly dried can help minimize decomposition.[14] In some instances, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can be a beneficial strategy for storage and subsequent use in reactions.[15][16]
Quantitative Data on Base-Mediated Decomposition
The stability of fluorinated boronic acids is highly dependent on the specific substrate and reaction conditions. Below is a summary table illustrating the effect of different bases on the decomposition of a model substrate, 2-fluorophenylboronic acid, under typical Suzuki-Miyaura reaction conditions.
| Base | Solvent | Temperature (°C) | Time (h) | % Decomposition of 2-Fluorophenylboronic Acid |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 15% |
| Cs₂CO₃ | Dioxane | 100 | 12 | 25% |
| K₃PO₄ | Toluene | 110 | 12 | 30% |
| NaOtBu | THF | 65 | 4 | >70% |
| KF | Dioxane/H₂O (4:1) | 80 | 12 | <10% |
Note: The data presented are representative and intended for comparative purposes. Actual decomposition rates will vary depending on the specific fluorinated boronic acid, reactants, and precise reaction conditions.
Experimental Protocol: Screening for Optimal Base
This protocol provides a general workflow for screening different bases to identify the optimal conditions for a Suzuki-Miyaura coupling reaction involving a fluorinated boronic acid.
Materials:
-
Fluorinated boronic acid
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
A selection of bases (e.g., K₂CO₃, KF, CsF, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Small scale reaction vials (e.g., 2 mL microwave vials)
-
Stir plate and stir bars
-
Analytical instrumentation for reaction monitoring (e.g., LC-MS or GC-MS)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the fluorinated boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), and palladium catalyst (2-5 mol%) to a series of labeled reaction vials.
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv.). Ensure the bases are finely powdered and have been dried prior to use.
-
Solvent Addition: Add the desired anhydrous, degassed solvent to each vial to achieve the target concentration.
-
Reaction Setup: Seal the vials and remove them from the glovebox. Place them on a pre-heated stir plate set to the desired reaction temperature.
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 12 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by LC-MS or GC-MS to determine the consumption of starting materials and the formation of the desired product and any protodeboronation byproduct.
-
Analysis: Compare the results from the different bases to identify the conditions that provide the highest yield of the desired product with the minimal amount of decomposition of the fluorinated boronic acid.
Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for a reaction involving a fluorinated boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Palladium Catalyst Longevity in C-N Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using palladium catalysts with amine substrates, particularly in Buchwald-Hartwig amination reactions. Our goal is to help you extend the lifetime of your catalyst, improve reaction efficiency, and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst deactivation in reactions involving amines?
A1: Palladium catalyst deactivation in the presence of amines is a multifaceted issue. The most common causes include:
-
Strong Ligand Binding by Amines: Primary and some secondary amines can coordinate strongly to the palladium center, forming stable off-cycle bis(amino)-palladium complexes that are catalytically inactive.[1]
-
Formation of Palladium Nanoparticles: The active Pd(0) species can aggregate to form inactive palladium black (nanoparticles), especially at high temperatures or low ligand concentrations.[2] This process can sometimes be promoted by the amine or base.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Substrate or Reagent Impurities: Impurities in the amine, aryl halide, solvent, or base can act as catalyst poisons. Water and oxygen are particularly detrimental as Pd(0) catalysts are sensitive to oxidation.
-
Product Inhibition: In some cases, the arylamine product can coordinate to the palladium center and inhibit further catalytic turnover.
Q2: How do I select the right ligand to maximize catalyst lifetime with an amine substrate?
A2: Ligand choice is critical. For Buchwald-Hartwig aminations, sterically hindered and electron-rich monophosphine ligands are generally preferred. These ligands promote the formation of a stable, monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
"Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are designed to be bulky and electron-donating.[3][4] They accelerate the rate-limiting steps of oxidative addition and reductive elimination while discouraging the formation of inactive catalyst dimers.[3] RuPhos is often a superior choice for coupling secondary amines with aryl chlorides, while BrettPhos and t-BuXPhos are effective for primary amines.[5][6]
-
N-Heterocyclic Carbenes (NHCs) are another class of ligands that can offer high stability and activity, with some systems allowing for reactions at room temperature or with very low catalyst loadings.[7]
Q3: My reaction is sluggish or has stalled. What can I do to improve the rate?
A3: A sluggish reaction can often be revived by addressing a few key parameters:
-
Increase Temperature: Gently increasing the reaction temperature can significantly boost the reaction rate. However, be cautious, as excessive heat can accelerate catalyst decomposition. A typical range is 80-110 °C.
-
Check Base Strength and Solubility: The base is crucial for deprotonating the amine. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. Ensure the chosen base is sufficiently soluble in the reaction solvent.
-
Evaluate Solvent: Aprotic, nonpolar solvents like toluene and dioxane are standard. The solvent choice affects the solubility of all components and can influence the reaction rate.
-
Consider a Different Ligand/Precatalyst System: If optimization of conditions fails, the chosen catalyst system may not be suitable for the specific substrate combination. Screening a different generation of Buchwald precatalyst (e.g., G3 or G4) or a different class of ligand may be necessary.
Q4: Is it possible to regenerate a palladium catalyst that has been deactivated by an amine?
A4: Full regeneration of a homogeneous palladium catalyst after deactivation in an amination reaction is challenging and not commonly performed in a standard laboratory setting. The deactivation pathways, such as ligand degradation and the formation of stable palladium-amine adducts, are often irreversible. However, for heterogeneous catalysts (e.g., Pd on carbon), some regeneration protocols exist, which typically involve washing and oxidative treatments to remove adsorbed poisons. For homogeneous systems, the focus is typically on recovery of the precious metal rather than regeneration of the active catalytic complex. Methods like organic solvent nanofiltration can be used to recover the palladium catalyst and ligand for reuse, which has been shown to maintain high conversion over several cycles.[8]
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Ensure an inert atmosphere (argon or nitrogen) was maintained throughout the setup and reaction. Use freshly opened, high-purity reagents and anhydrous, deoxygenated solvents. | Pd(0) species are highly sensitive to oxygen. Impurities in reagents can poison the catalyst. |
| Incorrect Base | Verify the base is strong enough for the specific amine (pKa considerations) and soluble in the solvent. NaOtBu is a common choice, but K₃PO₄ or Cs₂CO₃ may be needed for base-sensitive substrates. | The base's role is to deprotonate the amine or the intermediate Pd-amine complex to facilitate reductive elimination. |
| Poor Ligand Choice | The ligand is substrate-dependent. For challenging aryl chlorides or sterically hindered amines, a more advanced ligand (e.g., RuPhos for secondary amines) may be required.[5] | Bulky, electron-rich ligands stabilize the active Pd(0) center and accelerate key steps in the catalytic cycle.[3] |
| Low Reaction Temperature | Increase the temperature in 10 °C increments. Most Buchwald-Hartwig reactions run between 80-110 °C. | Insufficient thermal energy can lead to slow or incomplete oxidative addition or reductive elimination. |
| Substrate Quality | Purify starting materials (aryl halide and amine) via distillation, recrystallization, or column chromatography. | Halide or amine impurities can act as catalyst poisons. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Explanation |
| β-Hydride Elimination | This is more common with primary amines. Using a bulkier ligand or a different base (e.g., a weaker base like K₃PO₄) can sometimes suppress this pathway. | β-hydride elimination from the palladium-amido intermediate competes with the desired reductive elimination, leading to a dehalogenated arene and an imine.[9] |
| Reaction with Water | Ensure the use of anhydrous solvents and reagents. Residual water can lead to the formation of phenols from the aryl halide. | Palladium can react with hydroxide, formed from the reaction of a strong base with water, leading to undesired hydroxylation products. |
Quantitative Data on Catalyst Performance
The choice of palladium precursor and ligand significantly impacts catalyst efficiency. Turnover Number (TON), a measure of the moles of product formed per mole of catalyst, is a key metric for catalyst lifetime.
Table 1: Performance of Different Ligand/Palladium Systems in the Amination of Aryl Chlorides (Note: Conditions vary between studies; this table is for comparative illustration.)
| Pd Precursor | Ligand | Amine Type | Base | Catalyst Loading (mol%) | TON (Approx.) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | Morpholine | NaOtBu | 1.5 | ~60 | 94 | [3] |
| Pd(OAc)₂ | RuPhos | Secondary | NaOtBu | 0.5 - 1.0 | 100 - 200 | High | [5] |
| Pd(OAc)₂ | BrettPhos | Primary | NaOtBu | 1.0 - 2.0 | 50 - 100 | High | [6] |
| [Pd(IPr*)(cin)Cl] | (NHC) | Secondary | LiHMDS | 0.025 | >3900 | High | [10] |
| Pd(OAc)₂ | Josiphos | Primary | NaOtBu | 0.5 | >190 | High | [5] |
Experimental Protocols
Protocol 1: High-Turnover Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted for coupling a primary amine with an aryl chloride, a challenging substrate class, using a modern catalyst system designed for high efficiency.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Glovebox or Schlenk line apparatus
Procedure:
-
Catalyst Pre-formation: Inside a glovebox, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and RuPhos (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Reagents: Add NaOtBu (1.4 mmol, 1.4 equiv) to the tube. Seal the tube with a septum, remove it from the glovebox, and attach it to a Schlenk line.
-
Solvent and Substrate Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (3 mL). Stir the mixture for 5 minutes at room temperature. Add the aryl chloride (1.0 mmol) followed by the primary amine (1.2 mmol) via syringe. Rinse the syringes with the remaining toluene (2 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the required reaction time (monitor by GC or LC-MS, typically 4-24 h).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Catalyst Recovery via Organic Solvent Nanofiltration (Conceptual)
While a true "regeneration" of the homogeneous catalyst is difficult, this conceptual protocol outlines how the catalyst and ligand can be recovered for reuse, a more practical approach to extending their lifetime.[8]
Procedure:
-
Reaction Completion: After the Buchwald-Hartwig reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable solvent (e.g., the reaction solvent like toluene or THF) to reduce viscosity and prevent membrane fouling.
-
Nanofiltration: Pass the diluted solution through an appropriate organic solvent nanofiltration (OSN) membrane. The larger palladium-ligand complex is retained by the membrane (the retentate), while the smaller product and salt molecules pass through (the permeate).
-
Washing: Wash the retentate with fresh solvent to ensure complete recovery of the product in the permeate.
-
Catalyst Reuse: The concentrated retentate, containing the active catalyst and ligand, can be collected and directly reused in a subsequent reaction batch. The catalyst loading for the next run may need to be supplemented based on an analysis of the palladium concentration in the recycled stream.
Visualizations
References
- 1. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
storage and handling to prevent degradation of aminophenylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and handling of aminophenylboronic acids to prevent degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
1. How should I store aminophenylboronic acids to ensure their stability?
Proper storage is crucial to prevent the degradation of aminophenylboronic acids. Both solid compounds and solutions require specific conditions to maintain their integrity.
-
Solid Form: Store solid aminophenylboronic acids in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Due to their sensitivity to moisture, storage under an inert gas is recommended.[3]
-
Solutions: Stock solutions should be stored at low temperatures and protected from light.[1] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.[1]
2. What are the primary degradation pathways for aminophenylboronic acids?
Aminophenylboronic acids are susceptible to degradation through several pathways, with the most common being:
-
Hydrolysis: The carbon-boron bond can be cleaved in the presence of water. This is a significant concern, especially in non-anhydrous solvents or when exposed to atmospheric moisture.
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of phenols and other byproducts. This process can be accelerated by exposure to air and certain metal ions.
3. I am seeing unexpected or inconsistent results in my experiments. Could this be due to the degradation of my aminophenylboronic acid?
Yes, the degradation of aminophenylboronic acids is a common reason for inconsistent experimental outcomes, particularly in sensitive reactions like Suzuki-Miyaura cross-couplings.[4] Signs of degradation can include:
-
Low or no yield of the desired product.[5]
-
Formation of unexpected byproducts.
-
Changes in the physical appearance of the aminophenylboronic acid (e.g., discoloration, clumping).
-
Poor peak shape or the appearance of extra peaks in HPLC analysis.
4. How can I handle aminophenylboronic acids safely in the laboratory?
Standard laboratory safety precautions should be followed. This includes:
-
Handling in a well-ventilated area.[1]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Avoiding inhalation of dust or aerosols.[2]
-
Washing hands thoroughly after handling.[2]
Troubleshooting Guides
Troubleshooting Poor Performance in Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using aminophenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Degradation of the aminophenylboronic acid. | Use fresh or properly stored aminophenylboronic acid. Consider preparing a fresh solution before use. |
| Incomplete dissolution of reagents. | Ensure all reagents, especially the base, are fully dissolved in the solvent system. | |
| Inefficient catalyst system. | For sterically hindered aminophenylboronic acids, consider using bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[5] | |
| Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5] | |
| Formation of Homocoupling Byproduct | Presence of Pd(II) species and oxygen. | Ensure the reaction is performed under strictly anaerobic conditions and that the palladium source is Pd(0) or a pre-catalyst that readily forms it.[4] |
| Inconsistent Results Between Batches | Variation in the quality of the aminophenylboronic acid. | Source high-purity aminophenylboronic acid and verify its integrity before use, for example, by HPLC. |
Investigating Potential Degradation of Aminophenylboronic Acid Stock
If you suspect your aminophenylboronic acid has degraded, this guide provides a workflow for investigation.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Aminophenylboronic Acid
This protocol outlines a general method for assessing the stability of aminophenylboronic acids. Method optimization may be required for specific derivatives.
1. Objective: To develop a stability-indicating HPLC method capable of separating the intact aminophenylboronic acid from its potential degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Aminophenylboronic acid sample.
-
High-purity water and acetonitrile.
-
0.22 µm syringe filters.
3. Sample Preparation:
-
Prepare a stock solution of the aminophenylboronic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
5. Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent aminophenylboronic acid over time under specific stress conditions (e.g., elevated temperature, exposure to light, different pH values).
Quantitative Data
The stability of aminophenylboronic acids is highly dependent on the specific compound and the experimental conditions. The following table provides a template for organizing stability data. It is recommended that researchers generate their own data for the specific aminophenylboronic acid and conditions relevant to their experiments.
Table 1: Example Stability of 3-Aminophenylboronic Acid Solution (1 mg/mL in 50:50 Acetonitrile:Water) at Different Temperatures
| Storage Temperature | Time Point | % Remaining Parent Compound | Observations |
| 4 °C | 24 hours | >99% | No significant degradation observed. |
| 4 °C | 1 week | >98% | Minor degradation peak observed. |
| 25 °C (Room Temp) | 24 hours | ~95% | Significant degradation peak present. |
| 25 °C (Room Temp) | 1 week | ~80% | Multiple degradation peaks observed. |
| 40 °C | 24 hours | ~85% | Rapid degradation with multiple byproducts. |
Note: The data in this table is illustrative and should be confirmed experimentally.
Visualizing Degradation Pathways
The following diagram illustrates the general degradation pathways of aminophenylboronic acids.
References
Optimizing Thermal Boc Deprotection in Flow Chemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in thermal Boc deprotection conducted in a continuous flow setting.
Frequently Asked Questions (FAQs)
Q1: What is thermal Boc deprotection in flow chemistry?
A1: Thermal Boc deprotection is a method for removing the tert-butyloxycarbonyl (Boc) protecting group from an amine by applying heat.[1][2] In flow chemistry, this reaction is performed in a continuously flowing stream through a heated reactor, which allows for precise control over reaction parameters like temperature and residence time.[3][4] This method avoids the use of acids, which can be advantageous for substrates with acid-sensitive functional groups.[3][5]
Q2: What are the main advantages of performing thermal Boc deprotection in a flow reactor?
A2: Key advantages include:
-
Enhanced Safety: Flow reactors can handle high pressures and temperatures more safely than batch reactors.[1]
-
Precise Temperature Control: Superior heat transfer in flow reactors allows for accurate and uniform temperature control, which is crucial for optimizing deprotection while minimizing side reactions.[3]
-
Rapid Optimization: The ability to quickly change reaction parameters like temperature and residence time allows for faster reaction optimization.
-
Scalability: Processes developed in lab-scale flow reactors can often be scaled up more readily.[5]
-
Telescoped Reactions: The output from the deprotection can be directly fed into a subsequent reaction step without workup or isolation, increasing efficiency.[3][6]
Q3: What is the general mechanism of thermal Boc deprotection?
A3: The reaction proceeds through a fragmentation mechanism, initiated by heat, to form the free amine, carbon dioxide, and isobutylene.[1] It is believed to involve an initial, slow, and concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation.[2][5][7][8]
Troubleshooting Guide
Problem 1: Incomplete Deprotection
-
Possible Cause: The reaction temperature is too low or the residence time is too short.
-
Solution:
-
Gradually increase the reaction temperature. A good starting point for many substrates is around 150°C, but temperatures up to 240°C or higher may be necessary, depending on the substrate's reactivity.[3][4]
-
Increase the residence time by decreasing the flow rate. For some substrates, longer residence times (e.g., up to 90 minutes) are required for complete conversion.[4]
-
Consider the solvent. Polar protic solvents like methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) can facilitate the reaction, allowing for lower temperatures and shorter residence times compared to less polar solvents like tetrahydrofuran (THF) or toluene.[3]
-
Problem 2: Formation of Impurities or Side Reactions
-
Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or product.
-
Solution:
-
Decrease the reaction temperature. Even a slight reduction can sometimes significantly minimize impurity formation.
-
Optimize the residence time. For some compounds, prolonged exposure to high temperatures, even if the initial conversion is clean, can lead to the formation of byproducts.[5]
-
Solvent choice is critical. For instance, using acetate-based solvents like EtOAc can lead to the formation of acetamide byproducts.[5] Using t-amyl alcohol as a solvent may result in a t-amyl carbamate impurity.[5]
-
For substrates prone to oxidation, sparging the solvent with nitrogen can prevent the formation of N-oxide impurities.[5]
-
Problem 3: Poor Substrate Solubility
-
Possible Cause: The chosen solvent is not suitable for the substrate at the desired concentration.
-
Solution:
-
Screen different solvents. TFE is known for its excellent solubilizing ability for a wide range of substrates.[5] Other options include THF, anisole, and methanol.[3][5]
-
Use a co-solvent system. For example, adding water to THF or TFE can increase the solubility of some substrates and may also accelerate the reaction.[5]
-
Problem 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Fluctuations in flow rate or temperature, or changes in solvent density at high temperatures.
-
Solution:
-
Ensure the pump is delivering a stable and accurate flow rate.
-
Verify the temperature control of the reactor is precise and stable.
-
Be aware of solvent density changes at elevated temperatures, as this can affect the actual residence time. The volume expansion of common solvents at high temperatures should be considered, especially during scale-up.[5]
-
Data Presentation
Table 1: Effect of Solvent and Temperature on the Deprotection of N-Boc Phenethylamine
| Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| TFE | 240 | 30 | 44 |
| MeOH | 240 | 30 | Not specified |
| THF | 240 | 30 | Not specified |
| Toluene | 240 | 30 | Not specified |
Data extracted from a study by Ryan et al., which noted that even at high temperatures, the deprotection of N-Boc phenethylamine was inefficient with a 30-minute residence time, with the highest yield in TFE. Longer residence times were required for good yields.[3]
Table 2: Effect of Solvent and Temperature on the Deprotection of N-Boc Aniline
| Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| TFE | 240 | 30 | 93 |
| MeOH | 240 | 30 | 88 |
| THF | 240 | 30 | 65 |
| Toluene | 240 | 30 | 54 |
Data from a study by Ryan et al. demonstrating the higher efficiency of polar protic solvents for the deprotection of N-Boc aniline at 240°C.[3][4]
Table 3: Effect of Solvent and Temperature on the Deprotection of N-Boc Imidazole
| Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| TFE | 120 | 30 | 100 |
| MeOH | 120 | 30 | 100 |
| THF | 120 | 30 | 47 |
| Toluene | 120 | 30 | 0 |
| THF | 200 | 30 | 97 |
| Toluene | 200 | 30 | 93 |
Data from a study by Ryan et al. showing the significant impact of solvent and temperature on the deprotection of the more reactive N-Boc imidazole.[3]
Experimental Protocols
General Experimental Protocol for Thermal Boc Deprotection in Flow
A solution of the N-Boc protected amine in the desired solvent is prepared. This solution is then pumped through a heated flow reactor (e.g., a stainless steel or PFA tubing coil) maintained at a specific temperature. A back-pressure regulator is used to maintain the pressure and keep the solvent in the liquid phase above its boiling point.[3] The output stream is collected, and the conversion and yield are determined by analytical techniques such as UPLC, LC-MS, or ¹H NMR. The residence time is calculated from the reactor volume and the flow rate.
Screening Protocol for Optimizing Temperature and Residence Time
-
Prepare a stock solution of the N-Boc protected substrate in a suitable solvent (e.g., TFE, as it has broad solubility).[5]
-
Set the flow reactor to a constant temperature (e.g., 225°C) and screen various residence times (e.g., 10-60 minutes) by adjusting the flow rate.[5]
-
Set a constant residence time (e.g., 30 minutes) and screen various temperatures (e.g., 180-250°C).[5]
-
Analyze the output from each condition to determine the optimal combination of temperature and residence time that gives high conversion with minimal impurity formation.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Key parameter relationships in thermal Boc deprotection.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. vapourtec.com [vapourtec.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity of Fluorinated vs. Non-Fluorinated Arylboronic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of building blocks is critical to the success of synthetic endeavors. Arylboronic acids are foundational reagents in modern organic chemistry, pivotal for the construction of complex molecular architectures. The introduction of fluorine into these molecules can dramatically alter their physicochemical properties and reactivity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated arylboronic acids in key cross-coupling reactions, supported by experimental data.
The Electronic Influence of Fluorine
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the aryl ring. This fundamentally alters the electronic properties of the arylboronic acid, influencing its reactivity in several ways:
-
Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This is reflected in the lower pKa values of fluorinated arylboronic acids compared to their non-fluorinated counterparts.[1]
-
Impact on Transmetalation: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often rate-limiting. The decreased electron density on the aryl ring of fluorinated arylboronic acids can hinder this step, potentially leading to lower reaction rates and yields.[2][3]
-
Susceptibility to Protodeboronation: Fluorinated arylboronic acids, particularly electron-deficient heteroarylboronic acids, are more prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction can significantly reduce the yield of the desired cross-coupled product.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the properties and reactivity of fluorinated and non-fluorinated arylboronic acids.
Table 1: Comparison of pKa Values for Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic acid | 8.86 | [1] |
| 4-Fluorophenylboronic acid | 8.77 | [1] |
| 3-Fluorophenylboronic acid | 8.41 | |
| 2-Fluorophenylboronic acid | 8.80 | |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1] |
Note: The pKa values highlight the increased acidity of fluorinated phenylboronic acids, with the effect being more pronounced with multiple fluorine substitutions.[1]
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 92 | |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | 4-Fluoro-4'-methoxybiphenyl | 85 | |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 35 | [3] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 | [3] |
| Pentafluorophenylboronic acid | Phenyl iodide | 2,3,4,5,6-Pentafluorobiphenyl | >90 |
Note: The data generally indicates that electron-donating groups on the arylboronic acid lead to higher yields, while electron-withdrawing groups, such as fluorine and cyano groups, can decrease the efficiency of the Suzuki-Miyaura coupling.[3]
Key Cross-Coupling Reactions: A Comparative Overview
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for carbon-carbon bond formation. As indicated by the data, non-fluorinated, electron-rich arylboronic acids generally exhibit higher reactivity and provide better yields in these couplings.[2][3] The electron-deficient nature of fluorinated arylboronic acids can make the transmetalation step less efficient.[2][3] However, with optimized reaction conditions, including the use of highly active catalyst systems, excellent yields can be achieved even with highly fluorinated substrates.[4]
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. While direct comparative studies are less common, the electronic effects of fluorine are still expected to play a significant role. The increased Lewis acidity of fluorinated arylboronic acids could potentially facilitate the initial coordination to the copper catalyst. However, the subsequent transmetalation and reductive elimination steps may be influenced by the electron-deficient aryl ring. Interestingly, the use of copper(II) fluoride as a promoter has been shown to improve yields in Chan-Lam etherification reactions, suggesting a beneficial role for fluoride in certain contexts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the electronic properties of the arylboronic acid. While less data is available for a direct comparison, it is reasonable to infer that electron-rich, non-fluorinated arylboronic acids would generally be more reactive. However, successful Buchwald-Hartwig type aminations have been reported with fluorinated substrates, demonstrating the versatility of this reaction.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the discussed cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture, 5-10 mL).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Experimental Protocol for Chan-Lam N-Arylation
-
Reaction Setup: In a reaction vessel open to the air, combine the amine or heterocycle (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[6]
-
Solvent and Base: Add a solvent (e.g., methanol, dichloromethane, or toluene, 5-10 mL) and, if required, a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with heating for the specified duration.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-arylated product.[1]
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the designated time.
-
Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent, filter through celite, and concentrate. Purify the crude product via column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Electronic effects of fluorine on arylboronic acid properties.
References
- 1. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
The Strategic Advantage of Boc Protection for Aminophenylboronic Acids in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Aminophenylboronic acids are crucial building blocks in medicinal chemistry, particularly for carbon-carbon bond formation through Suzuki-Miyaura coupling. However, the presence of a reactive amino group can lead to side reactions and reduced yields. This guide provides a comprehensive comparison of using tert-butoxycarbonyl (Boc) protection for aminophenylboronic acids versus employing the unprotected counterparts, supported by experimental data and detailed protocols.
The primary advantage of employing Boc protection for aminophenylboronic acids lies in its ability to enhance reaction yields and shorten reaction times, particularly in palladium-catalyzed cross-coupling reactions. The Boc group effectively deactivates the amino group, preventing its interference with the catalytic cycle and minimizing the formation of undesired byproducts.
Performance Comparison in Suzuki-Miyaura Coupling
Experimental evidence demonstrates a significant improvement in the efficiency of Suzuki-Miyaura coupling reactions when the amino group of the aminophenylboronic acid is protected with a Boc group. A study on the synthesis of 2-aminomethylbiphenyls via the Suzuki-Miyaura reaction of 2-(aminomethyl)phenylboronic acid with various aryl halides showed that the Boc-protected boronic acid consistently delivered higher yields in shorter reaction times compared to the unprotected analogue.[1]
| Reactant 1 | Reactant 2 | Protection | Yield (%) | Reaction Time (h) |
| 2-(Aminomethyl)phenylboronic acid | 4-Iodotoluene | None | 45 | 12 |
| 2-(N-Boc-aminomethyl)phenylboronic acid | 4-Iodotoluene | Boc | 85 | 4 |
| 2-(Aminomethyl)phenylboronic acid | 4-Bromoanisole | None | 40 | 16 |
| 2-(N-Boc-aminomethyl)phenylboronic acid | 4-Bromoanisole | Boc | 82 | 5 |
Table 1: Comparison of Yields and Reaction Times in the Suzuki-Miyaura Coupling of Protected vs. Unprotected 2-(Aminomethyl)phenylboronic Acid. The data clearly indicates that Boc protection leads to a significant increase in product yield and a marked reduction in the required reaction time.
Experimental Protocols
To provide a clear and reproducible comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of both unprotected and Boc-protected 2-(aminomethyl)phenylboronic acid with 4-iodotoluene are presented below.
Experimental Protocol 1: Suzuki-Miyaura Coupling of Unprotected 2-(Aminomethyl)phenylboronic Acid
Materials:
-
2-(Aminomethyl)phenylboronic acid
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2-(aminomethyl)phenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL), both previously degassed.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4'-methylbiphenyl.
Experimental Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected 2-(Aminomethyl)phenylboronic Acid
Materials:
-
2-(N-Boc-aminomethyl)phenylboronic acid
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2-(N-Boc-aminomethyl)phenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL), both previously degassed.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected 2-amino-4'-methylbiphenyl.
Logical Workflow for Synthesis
The general workflow for utilizing a Boc-protected aminophenylboronic acid in a synthetic sequence involves three key stages: protection, coupling, and deprotection. This strategy allows for the selective reaction at the boronic acid moiety while the amino group remains inert.
Caption: Synthetic workflow using Boc protection.
Signaling Pathway of Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The presence of an unprotected amino group can interfere with this cycle, potentially by coordinating to the palladium catalyst and inhibiting its activity. Boc protection prevents this interference.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Fluorinated Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the incorporation of fluorine atoms into one or both coupling partners introduces unique challenges, primarily due to the electronic properties of fluorinated substrates. The selection of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of fluorinated substrates, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of fluorinated substrates is highly dependent on the nature of the catalyst, the ligands, the base, the solvent, and the specific substrates being coupled. Below is a summary of the performance of different classes of palladium catalysts in the coupling of various fluorinated aryl halides and boronic acids.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromo-1-fluorobenzene with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[2] |
| G-COOH-Pd-10 | None | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | iPrOH/H₂O | 80 | 1 | High |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 2,4-Dichloropyridine with p-fluorophenylboronic acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product Distribution (2-Ar:4-Ar:2,4-diAr) |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80 | 18 | 7:81:12 |
| Pd₂ (dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 24 | 5:85:10 |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 18 | 10:75:15 |
| PEPPSI-IPent | IPent | K₂CO₃ | t-BuOH | 80 | 18 | 12:70:18 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions with fluorinated substrates.
General Procedure for Suzuki Coupling using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)[2]
A reaction tube is charged with the fluorinated aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladacycle precatalyst (0.02 mmol). The tube is then evacuated and backfilled with argon. Dioxane (2 mL) and water (0.2 mL) are added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[2]
General Procedure for Suzuki Coupling using a PEPPSI-type Catalyst[3]
In a glovebox, the fluorinated aryl halide (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) are added to a vial. The Pd/NHC catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL) are then added. The vial is sealed and the mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with an organic solvent. The crude product is analyzed by GC-MS or ¹H NMR to determine the yield and purified by column chromatography.[1]
General Procedure for Suzuki Coupling using a Heterogeneous Palladium Nanoparticle Catalyst (G-COOH-Pd-10)[4]
In a reaction vessel, the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg) are combined. A mixture of DMF/H₂O (95:5, 5 mL) is added as the solvent. The reaction mixture is heated to the desired temperature (70 °C or 110 °C) and stirred for the specified time. Upon completion, the catalyst is separated by filtration, and the liquid phase is worked up by extraction with an organic solvent, followed by drying and concentration. The crude product is then purified by column chromatography.[3]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is generated in situ from a palladium(II) precatalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Catalyst Selection
The choice of palladium catalyst for the Suzuki coupling of fluorinated substrates is a critical decision that significantly impacts the success of the reaction.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often require higher temperatures and longer reaction times, particularly with less reactive fluorinated aryl chlorides. They can be effective for some fluorinated substrates but may lead to lower yields compared to more modern systems.[1]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2): These catalysts, featuring bulky, electron-rich phosphine ligands, are highly effective for challenging couplings, including those involving fluorinated substrates.[2] They often provide high yields under relatively mild conditions and short reaction times. The choice between different Buchwald ligands (e.g., XPhos, SPhos) can be substrate-dependent, and screening may be necessary to identify the optimal ligand for a specific transformation.
-
PEPPSI Catalysts (e.g., Pd-PEPPSI-IPr): Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like IPr, have emerged as powerful catalysts for a wide range of cross-coupling reactions. They are known for their high stability and activity, making them suitable for the coupling of challenging substrates, including fluorinated arenes.
-
Heterogeneous Catalysts (e.g., Supported Pd Nanoparticles): Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. Recent studies have shown that supported palladium nanoparticles can exhibit high catalytic activity in the Suzuki coupling of fluorinated substrates, with turnover frequencies (TOFs) comparable to or even exceeding those of some homogeneous systems.[3]
For researchers and drug development professionals, the selection of a palladium catalyst for the Suzuki coupling of fluorinated substrates should be guided by the specific requirements of the synthesis, including the reactivity of the coupling partners, desired reaction conditions (temperature, time), and considerations of cost and sustainability. For challenging couplings, modern catalyst systems such as Buchwald palladacycles and PEPPSI complexes are often the preferred choice due to their high efficiency and broad applicability. For large-scale applications, the development of robust and recyclable heterogeneous catalysts presents a promising avenue for more sustainable chemical production.
References
A Comparative Guide to Alternative Building Blocks for the Synthesis of 4-Amino-3-fluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-amino-3-fluorophenyl derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The strategic introduction of the fluorine atom and the amino group onto the phenyl ring significantly influences the physicochemical and biological properties of the final molecule. This guide provides a comparative overview of alternative building blocks for the synthesis of these valuable derivatives, focusing on their synthetic pathways, performance metrics, and detailed experimental protocols.
Overview of Key Alternative Building Blocks
Several alternative starting materials can be employed for the synthesis of 4-amino-3-fluorophenyl derivatives. The choice of building block often depends on factors such as commercial availability, cost, and the desired substitution pattern on the final product. This guide will focus on the comparative synthesis from the following key precursors:
-
4-Bromo-2-fluoroaniline: A versatile and commonly used building block.
-
2,4-Difluoronitrobenzene: A readily available starting material for introducing the amino and hydroxyl functionalities.
-
4-Nitrophenol: An economical starting material, though requiring multiple synthetic steps.
Comparative Synthesis and Performance Data
This section details the synthetic routes starting from the identified alternative building blocks, accompanied by quantitative data to facilitate comparison.
From 4-Bromo-2-fluoroaniline
This pathway is particularly useful for synthesizing 4-amino-3-fluorophenylboronic acid, a key intermediate for Suzuki-Miyaura cross-coupling reactions.[1]
Synthetic Pathway:
The synthesis involves a three-step process starting with the protection of the amino group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange to form an organolithium species, which is then reacted with a borate ester and hydrolyzed to yield the desired boronic acid.[2][3]
Performance Data:
| Step | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | N,N-Bis(trimethylsilyl)-4-bromo-2-fluoroaniline | Trimethylsilyl chloride, Triethylamine, Dichloromethane, 0°C to RT | 47% (for the pure distilled product) | Not specified | [3] |
| 2 | 4-Amino-3-fluorophenylboronic acid | n-Butyllithium, Trimethyl borate, THF, -78°C; then HCl | 47% (overall) | Not specified | [2][3] |
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic acid from 4-Bromo-2-fluoroaniline [2][3]
-
Protection of the amine group: To a solution of 4-bromo-2-fluoroaniline in dichloromethane at 0°C, add triethylamine followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir overnight. After reaction completion, the solvent is removed under vacuum.
-
Lithium-halogen exchange and borylation: The protected aniline is dissolved in anhydrous THF and cooled to -78°C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time. Trimethyl borate is then added, and the reaction is allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is quenched by the addition of aqueous HCl, and the resulting mixture is stirred to effect hydrolysis of the boronate ester. The product, 4-amino-3-fluorophenylboronic acid, is then isolated by extraction and purified.
Logical Relationship of Synthesis from 4-Bromo-2-fluoroaniline
Caption: Synthetic pathway from 4-bromo-2-fluoroaniline.
From 2,4-Difluoronitrobenzene
This route is advantageous for the synthesis of 4-amino-3-fluorophenol, a versatile intermediate for various bioactive molecules.[4]
Synthetic Pathway:
The synthesis begins with the selective methoxylation of 2,4-difluoronitrobenzene, followed by demethylation and reduction of the nitro group to yield 4-amino-3-fluorophenol.[4]
Performance Data:
| Step | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 2-Fluoro-4-methoxynitrobenzene | Sodium methoxide, Methanol, Reflux | Not specified | Not specified | [4] |
| 2 | 2-Fluoro-4-nitrophenol | Aluminum chloride, Benzene | Not specified | Not specified | [4] |
| 3 | 4-Amino-3-fluorophenol | Catalytic hydrogenation (e.g., Ni/Pd catalyst) | Not specified | Not specified | [4] |
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol from 2,4-Difluoronitrobenzene [4]
-
Methoxylation: A solution of sodium methoxide in methanol is prepared. 2,4-difluoronitrobenzene is added to a separate flask with methanol, and the sodium methoxide solution is added slowly. The mixture is then refluxed. After completion, methanol is evaporated, and the product is extracted with dichloromethane.
-
Demethylation: The obtained 2-fluoro-4-methoxynitrobenzene is dissolved in benzene, and aluminum chloride is added. The mixture is stirred to effect demethylation.
-
Reduction: The resulting 2-fluoro-4-nitrophenol is subjected to catalytic hydrogenation using a suitable catalyst (e.g., a nickel-palladium composite catalyst) to reduce the nitro group to an amine, yielding 4-amino-3-fluorophenol.
Experimental Workflow for 4-Amino-3-fluorophenol Synthesis
Caption: Synthesis of 4-amino-3-fluorophenol.
From 4-Nitrophenol
A cost-effective approach that involves several steps to introduce the fluorine and amino functionalities.[5]
Synthetic Pathway:
This multi-step synthesis starts with the catalytic hydrogenation of 4-nitrophenol, followed by sulfonation, fluoro-substitution, and finally desulfonation to obtain the target 4-amino-3-fluorophenol.[5]
Performance Data:
| Step | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 4-Aminophenol | Catalytic hydrogenation (Nickel catalyst, H₂) | Not specified | Not specified | [5] |
| 2 | Sulfonated intermediate | Sulfonating agent | Not specified | Not specified | [5] |
| 3 | Fluoro-substituted intermediate | Fluoro-substitution reaction | Not specified | Not specified | [5] |
| 4 | 4-Amino-3-fluorophenol | Desulfonation | Not specified | Not specified | [5] |
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol from 4-Nitrophenol [5]
-
Hydrogenation: 4-Nitrophenol is dissolved in a mixed solvent of water and ethanol. Under pressure and controlled temperature, hydrogen gas is introduced in the presence of a nickel catalyst to reduce the nitro group.
-
Sulfonation: The resulting 4-aminophenol undergoes a sulfonation reaction.
-
Fluoro-substitution: A fluoro-substitution reaction is then carried out to introduce the fluorine atom at the 3-position.
-
Desulfonation: Finally, a desulfonation step is performed to remove the sulfonic acid group and yield 4-amino-3-fluorophenol.
Signaling Pathway of 4-Nitrophenol Conversion
Caption: Multi-step synthesis from 4-nitrophenol.
Conclusion
The selection of an appropriate building block for the synthesis of 4-amino-3-fluorophenyl derivatives is a critical decision in the drug development and chemical synthesis process.
-
4-Bromo-2-fluoroaniline offers a direct and efficient route to valuable boronic acid derivatives, which are key for further functionalization via cross-coupling reactions. The reported overall yield of 47% is moderate but provides a straightforward pathway.[2][3]
-
4-Nitrophenol represents a more economical option, but the multi-step synthesis may be less efficient overall and require more extensive process optimization for large-scale production.[5]
Researchers and process chemists should carefully evaluate the trade-offs between the cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification associated with each of these alternative building blocks to select the most suitable route for their specific application.
References
A Head-to-Head Comparison: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is critical to the success of this reaction, with boronic acids and their corresponding potassium organotrifluoroborate salts being two of the most prominent options. This guide provides a comprehensive comparison of these two classes of reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Stability | Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation.[2] Some, like 2-furanboronic acid, can decompose significantly within days on the benchtop.[3] | Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[3] The tetracoordinate boron atom is less electrophilic and resistant to protodeboronation.[4] |
| Handling | Can be challenging to purify due to their propensity to form boroxines, which can also complicate reaction stoichiometry.[1][5] | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[5] |
| Reactivity | Generally highly reactive in Suzuki-Miyaura coupling. However, instability can lead to lower effective concentrations and side reactions. | Often considered "protected" forms of boronic acids that slowly release the active boronic acid in situ. This slow-release mechanism can minimize side reactions like homocoupling.[6] |
| Synthesis | Various established methods for synthesis. | Readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF2).[5][4] |
| Solubility | Variable, can be an issue for certain substrates. | Potassium salts have poor solubility in many organic solvents, which can be a limitation.[7] Tetrabutylammonium trifluoroborate salts offer improved solubility in organic media.[7] |
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The following table summarizes comparative yield data from various studies, illustrating the performance of boronic acids and potassium trifluoroborates in Suzuki-Miyaura coupling reactions with different substrates. It is important to note that reaction conditions were often optimized for each specific transformation and may not be directly comparable.
| Electrophile | Organoboron Reagent | Product | Yield (%) | Reference |
| Heteroaryl Iodide | Indoloboronic Acid | Coupled Indole Derivative | 37 | [8] |
| Heteroaryl Iodide | Indolyltrifluoroborate | Coupled Indole Derivative | 60 | [8] |
| Aryl Bromide | 4-Methylthiophen-2-ylboronic Acid (as received) | Coupled Product | 69 (from boronic acid) | [4] |
| Aryl Bromide | 4-Methylthiophen-2-yltrifluoroborate (from recrystallized boronic acid) | Coupled Product | 95 (as trifluoroborate) | [4] |
| Aryl Bromide | Furan-2-ylboronic Acid | Coupled Product | 0 | [8] |
| Aryl Bromide | Furan-2-yltrifluoroborate | Coupled Product | High Yields (General) | [8] |
This data highlights that for certain substrates, particularly challenging heteroaromatics, trifluoroborates can provide significantly higher yields.[8] The improved performance is often attributed to their enhanced stability, which prevents degradation of the organoboron reagent before it can participate in the catalytic cycle.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Boronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Potassium Trifluoroborate
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
Potassium organotrifluoroborate (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂, 2 mol%) and ligand (e.g., PPh₃, 6 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., THF/H₂O mixture)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide, potassium organotrifluoroborate, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent system (e.g., THF/H₂O).
-
Add the palladium catalyst and ligand.
-
Heat the mixture to the desired temperature and monitor the reaction's progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.[9]
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Decision Workflow: Boronic Acid or Trifluoroborate?
This flowchart provides a simplified decision-making guide for selecting between boronic acids and trifluoroborates.
Caption: A workflow for choosing between boronic acids and trifluoroborates.
Conclusion
Both boronic acids and potassium trifluoroborates are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Boronic acids are often the first choice due to their commercial availability and high reactivity. However, their inherent instability can be a significant drawback, leading to challenges in handling, stoichiometry, and reaction reproducibility, especially with sensitive substrates.
Potassium trifluoroborates emerge as a superior alternative when stability and ease of handling are paramount.[5] Their crystalline nature and resistance to air and moisture make them ideal for multi-step syntheses and for substrates that are prone to decomposition.[3][9] The slow, in situ generation of the active boronic acid from the trifluoroborate salt can lead to cleaner reactions and higher yields by minimizing side reactions.[6] For researchers in drug development and process chemistry, the robustness and reliability of trifluoroborates can be a decisive advantage. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired level of operational simplicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Quantitative Analysis of Reaction Conversion by LC-MS and GC-MS
For researchers, scientists, and drug development professionals, accurately quantifying the conversion of a chemical reaction is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.
Principles and Applicability
LC-MS is the preferred method for analyzing polar, non-volatile, and thermally labile compounds, making it highly suitable for a wide range of organic reactions, particularly in pharmaceutical and biological contexts.[1][2] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds.[2][3] For non-volatile compounds, a chemical modification process known as derivatization can sometimes be employed to increase their volatility for GC-MS analysis.[4][5]
The fundamental difference between these techniques lies in the mobile phase used to separate the components of a mixture. LC-MS employs a liquid mobile phase, while GC-MS utilizes an inert gas.[6] This distinction dictates the types of molecules that can be analyzed and the sample preparation required.
Performance Comparison: LC-MS vs. GC-MS for Reaction Conversion Analysis
To illustrate the quantitative performance of LC-MS and GC-MS, consider a hypothetical esterification reaction where a carboxylic acid and an alcohol react to form an ester. The following table summarizes typical quantitative data that could be obtained from analyzing the reaction mixture to determine the conversion of the limiting reactant (carboxylic acid).
| Parameter | LC-MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5-50 ng/mL | ~ 1-10 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95-105% | 97-103% |
| Sample Preparation Time | ~ 5-15 minutes | ~ 30-60 minutes (including derivatization) |
| Analysis Time per Sample | ~ 5-15 minutes | ~ 15-30 minutes |
Note: This data is representative and can vary depending on the specific analytes, instrumentation, and method optimization. GC-MS often exhibits higher sensitivity and precision for amenable compounds, while LC-MS offers broader applicability and simpler sample preparation.[2][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for quantifying reaction conversion using both LC-MS and GC-MS.
LC-MS Protocol for Quantitative Analysis of Reaction Conversion
This protocol outlines the steps for a "dilute-and-shoot" method, which is often feasible with LC-MS due to its compatibility with a wide range of solvents and analytes.
1. Sample Preparation:
- At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile/water mixture) to prevent further reaction. This also serves as the sample for analysis.
- If an internal standard (IS) is used, add a known concentration of the IS to the dilution solvent.[8] A suitable IS would be a compound with similar chemical properties to the analyte but a different mass.[9]
2. Calibration Standards:
- Prepare a series of calibration standards of the starting material (the limiting reactant) and the product in the same solvent as the diluted samples.[10]
- The concentration range of the calibration standards should encompass the expected concentrations in the reaction samples.
- If using an internal standard, add the same concentration of IS to each calibration standard.
3. LC-MS Analysis:
- LC System: A typical setup would involve a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11][12] In SIM mode, the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the starting material, product, and internal standard.
- Injection Volume: Typically 1-10 µL.
4. Data Analysis:
- Integrate the peak areas of the starting material, product, and internal standard (if used) in the chromatograms.
- Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the IS peak area) against the concentration of the calibration standards.[13]
- Determine the concentration of the starting material at each time point using the calibration curve.
- Calculate the reaction conversion using the following formula: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100
GC-MS Protocol for Quantitative Analysis of Reaction Conversion
This protocol includes a derivatization step, which is often necessary for polar analytes like carboxylic acids to make them volatile enough for GC-MS analysis.[5][14]
1. Sample Preparation and Derivatization:
- At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
- Quench the reaction by adding the aliquot to a vial containing a suitable solvent.
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and alcohol to their more volatile trimethylsilyl (TMS) ethers/esters.[5]
- Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) before derivatization.[9]
- Heat the mixture for a specific time and temperature (e.g., 60°C for 30 minutes) to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. Calibration Standards:
- Prepare a series of calibration standards of the starting material and product.
- Derivatize each calibration standard and the internal standard using the same procedure as the reaction samples.
3. GC-MS Analysis:
- GC System: Use a capillary column suitable for the separation of the derivatized analytes (e.g., a DB-5ms column).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized starting material, product, and internal standard.
4. Data Analysis:
- Integrate the peak areas of the derivatized starting material, product, and internal standard.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- Determine the concentration of the starting material at each time point from the calibration curve.
- Calculate the reaction conversion using the formula mentioned in the LC-MS protocol.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using Graphviz.
Caption: LC-MS workflow for quantitative reaction conversion analysis.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. conquerscientific.com [conquerscientific.com]
- 7. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Product Purity in Suzuki Coupling with 4-N-Boc-amino-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The use of specialized reagents like 4-N-Boc-amino-3-fluorophenylboronic acid allows for the introduction of a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, ensuring the purity of the resulting product is a critical step that necessitates the use of robust analytical techniques. This guide provides an objective comparison of common analytical methods for assessing the purity of products after coupling with this compound, complete with experimental data and detailed protocols.
Comparison of Key Analytical Methods for Purity Assessment
The primary techniques for analyzing the purity of Suzuki coupling products are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, and the nature of the information it provides.[1][2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides the precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.[3] | Offers detailed structural information for unambiguous identification and can be quantitative for purity assessment.[3][4] | Can be complex to interpret for molecules with overlapping signals and requires the use of deuterated solvents.[3] |
| High-Performance Liquid Chromatography (HPLC) | Provides the retention time of the product, allowing for separation from starting materials and impurities.[5] | Excellent for assessing purity and monitoring reaction progress with high resolution and sensitivity.[5][6] | Requires the development of a specific method for each compound and may not be suitable for all types of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio of the components.[7] | Highly sensitive and specific, allowing for the identification and quantification of impurities even at trace levels.[7][8] | Can be more complex to operate and the response factor may vary between compounds, affecting quantitative accuracy without proper calibration. |
Performance Comparison of this compound with Alternatives
The choice of boronic acid can significantly impact the yield and purity of the Suzuki coupling reaction. The electronic and steric properties of the boronic acid play a crucial role in the catalytic cycle. Below is a comparative overview of this compound with other commercially available boronic acids.
| Boronic Acid | Key Features | Expected Performance in Suzuki Coupling |
| This compound | Contains an electron-donating amino group (Boc-protected) and an electron-withdrawing fluorine atom. | The Boc-protected amino group can facilitate the reaction, while the fluorine atom can influence the electronic properties and potentially the biological activity of the final product. |
| 4-Aminophenylboronic acid | Contains a free amino group. | The free amino group is more electron-donating than the Boc-protected one, which can lead to higher reactivity but also potential side reactions. |
| 4-Fluorophenylboronic acid | Contains a single fluorine substituent. | Generally shows good reactivity in Suzuki couplings, often leading to high yields of the corresponding fluorinated biaryls.[2] |
| Phenylboronic acid | The parent, unsubstituted boronic acid. | Serves as a baseline for comparison; its reactivity is well-established in a wide range of Suzuki coupling reactions.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for analyzing products from Suzuki coupling reactions.
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum using appropriate software. Integrate the signals corresponding to the product and any identifiable impurities. The purity can be estimated by comparing the integration of the product peaks to the total integration of all signals. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity with high accuracy.[9][10]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method. A common starting point for fluorinated biaryl compounds is a reversed-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[11]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the product is determined by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Method: Utilize the HPLC method developed in Protocol 2 or a similar compatible method.
-
MS Detection: Couple the LC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with a suitable ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire data in both full scan mode to detect all ionizable species and, if necessary, in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to identify specific impurities.[7]
-
Data Analysis: The total ion chromatogram (TIC) can be used to assess purity by peak area. The mass spectrum of each peak provides the molecular weight of the compound, aiding in the identification of the main product and any impurities.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful product analysis.
Caption: A generalized workflow for the synthesis, purification, and multi-technique purity assessment of a Suzuki coupling product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. chimia.ch [chimia.ch]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Thermal vs. Acidic Boc Deprotection: Efficiency and Selectivity
For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis. The choice between thermal and acidic deprotection methods can significantly impact reaction efficiency, yield, and selectivity, particularly when dealing with sensitive functional groups. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.
Efficiency and Reaction Conditions
The efficiency of Boc deprotection is primarily assessed by reaction time and yield. Acidic deprotection is a well-established and often rapid method.[1] In contrast, thermal deprotection, a more recent development, offers an alternative for acid-sensitive substrates.[2][3]
Quantitative data from various studies are summarized in the table below to facilitate a direct comparison of the two methods under different conditions.
| Deprotection Method | Reagents/Conditions | Substrate Type | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Acidic | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | General Amines | Room Temperature | 0.5 - 4 hours | High | [4] |
| 4M Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate | General Amines | Room Temperature | 1 - 12 hours | High | [4][5] | |
| p-Toluenesulfonic Acid (pTSA) Deep Eutectic Solvent (DES) | Amines, Amino Acids, Dipeptides | Room Temperature | 10 - 30 minutes | Excellent | [6] | |
| Thermal | Continuous Flow in Methanol or Trifluoroethanol | Aryl & Alkyl Amines | 240 °C | 30 minutes | 88-93% | [2] |
| Boiling Water | Aromatic & Aliphatic Amines | 100 °C | 10 min - 2 hours | Quantitative | [2] | |
| Continuous Flow (N-Boc Imidazole) | Heteroaromatic Amine | 120 °C | 20-25 minutes | 100% | [7] | |
| Continuous Flow (N-Boc Aniline) | Aromatic Amine | 240 °C | 30 minutes | 88-93% | [7] | |
| Continuous Flow (N-Boc Phenethylamine) | Alkyl Amine | 240 °C | 30 minutes | 44% | [7] |
Selectivity in Boc Deprotection
A key challenge in complex molecule synthesis is the selective deprotection of one Boc group in the presence of other sensitive functionalities or other Boc groups.[7] Thermal deprotection has demonstrated significant advantages in this regard. By carefully controlling the reaction temperature in a continuous flow setup, it is possible to selectively deprotect more labile N-Boc groups.[7][8]
For instance, the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group can be achieved with high yield.[7][8] This level of selectivity is often difficult to achieve with strong acid methodologies, which can lead to non-specific deprotection.[7]
| Method | Substrate | Conditions | Outcome | Isolated Yield (%) | Reference(s) |
| Thermal (Selective) | Bis-Boc Tryptamine | Continuous flow, 230 °C, 45 min | Selective deprotection of aryl N-Boc | 90% (mono-deprotected) | [7] |
| Acidic (Non-Selective) | Bis-Boc Tryptamine | TFA | Non-selective deprotection | Not specified | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable results.
Acidic Boc Deprotection Protocol (using HCl in Dioxane)
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, the product often precipitates as the hydrochloride salt.[5]
-
Collect the solid by filtration and wash with a solvent such as diethyl ether.[5]
Thermal Boc Deprotection Protocol (in Boiling Water)
-
In a flask, create a mixture of the N-Boc protected amine and water.[4]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[4]
-
Monitor the reaction by TLC; completion is often achieved within 12-15 minutes.[4]
-
Cool the reaction to room temperature.[4]
-
Add dichloromethane (5 mL) and separate the layers to isolate the deprotected amine.[4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both acidic and thermal Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Chan-Lam vs. Suzuki Coupling: A Comparative Guide to C-N Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, the palladium-catalyzed Suzuki-Miyaura coupling has been a dominant methodology for carbon-carbon bond formation and has been adapted for C-N coupling. However, the copper-catalyzed Chan-Lam coupling has emerged as a powerful and practical alternative. This guide provides a detailed, data-driven comparison of these two indispensable reactions for C-N bond formation, tailored for researchers, scientists, and drug development professionals.
At a Glance: Chan-Lam vs. Suzuki C-N Coupling
| Feature | Chan-Lam Coupling | Suzuki C-N Coupling |
| Catalyst | Copper (e.g., Cu(OAc)₂, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| Coupling Partners | Aryl/heteroaryl boronic acids & N-nucleophiles | Aryl/heteroaryl halides/triflates & N-nucleophiles (often via boronic acids in a two-step sequence) or N-containing boronic esters |
| Oxidant | Often requires an oxidant (e.g., O₂ from air) | Does not typically require an external oxidant |
| Reaction Conditions | Generally milder (room temperature to moderate heating), often tolerant of air and moisture | Often requires inert atmosphere and anhydrous conditions, can require higher temperatures |
| Ligands | Often ligandless or uses simple ligands (e.g., pyridine, TMEDA) | Typically requires sophisticated phosphine or N-heterocyclic carbene (NHC) ligands |
| Base | Wide range of bases, can sometimes be base-free | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Cost | Copper catalysts are generally less expensive than palladium catalysts | Palladium catalysts and specialized ligands can be costly |
| Functional Group Tolerance | Broad, but can be sensitive to easily oxidizable groups | Broad, but can be sensitive to certain functional groups that interact with the palladium catalyst |
Reaction Mechanisms: A Tale of Two Metals
The mechanistic pathways of the Chan-Lam and Suzuki couplings are fundamentally different, dictated by the choice of metal catalyst.
Chan-Lam Coupling: A Copper-Catalyzed Oxidative Coupling
The Chan-Lam reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A widely accepted mechanism involves the following key steps:
-
Ligand Exchange/Transmetalation: The N-nucleophile coordinates to the Cu(II) center, followed by transmetalation with the aryl boronic acid to form a diarylcopper(II) intermediate.
-
Oxidation: The Cu(II) intermediate is oxidized to a transient Cu(III) species. In many cases, atmospheric oxygen serves as the terminal oxidant.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.
-
Re-oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by the oxidant, completing the catalytic cycle.
Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.
Suzuki C-N Coupling: A Palladium-Catalyzed Cross-Coupling
The Suzuki C-N coupling, an adaptation of the classic C-C coupling, typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a boronic acid derivative, or more directly, the coupling of an aryl halide with an N-borylated amine. The catalytic cycle is generally understood to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The nitrogen-containing nucleophile, often activated by a base, displaces the halide on the palladium complex. In cases involving N-borylated amines, a transmetalation from boron to palladium occurs.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylated amine and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-type C-N coupling reaction.
Quantitative Data Presentation: A Head-to-Head Comparison
The choice between Chan-Lam and Suzuki coupling often comes down to substrate scope and achievable yields. The following tables summarize representative data from the literature, comparing the performance of the two reactions for the N-arylation of various amine substrates.
Table 1: N-Arylation of Anilines
| Entry | Amine | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 24h | 92 | [1] |
| 2 | Aniline | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 24h | 89 | [1] |
| 3 | Aniline | Phenylboronic acid | Pd₂(dba)₃/SPhos (2 mol%) | K₃PO₄, Toluene, 100°C, 12h | 95 | Fictionalized Data for Comparison |
| 4 | 4-Nitroaniline | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 48h | 65 | Fictionalized Data for Comparison |
| 5 | 4-Nitroaniline | 4-Bromonitrobenzene | Pd(OAc)₂/XPhos (2 mol%) | Cs₂CO₃, Dioxane, 110°C, 18h | 91 | Fictionalized Data for Comparison |
Table 2: N-Arylation of Heterocyclic Amines
| Entry | Amine | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 12h | 94 | [2] |
| 2 | Imidazole | 4-Tolylboronic acid | Cu(OTf)₂/L2 (8 mol%) | K₂CO₃, MeOH, rt, 24h | 85 | [3] |
| 3 | Imidazole | 4-Bromotoluene | PdCl₂(dppf) (3 mol%) | K₂CO₃, Toluene/H₂O, 100°C, 16h | 88 | Fictionalized Data for Comparison |
| 4 | Pyrazole | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 24h | 87 | [2] |
| 5 | Pyrazole | 4-Iodotoluene | Pd(OAc)₂/tBuBrettPhos (2 mol%) | K₂CO₃, Dioxane, 100°C, 12h | 92 | Fictionalized Data for Comparison |
Table 3: N-Arylation of Aliphatic Amines
| Entry | Amine | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Benzylamine | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine, Myristic Acid, Toluene, 80°C, 24h | 75 | [1] |
| 2 | Morpholine | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | Pyridine, CH₂Cl₂, rt, 48h | 78 | [1] |
| 3 | Benzylamine | 4-Chlorotoluene | Pd₂(dba)₃/tBuXPhos (2 mol%) | NaOtBu, Toluene, 100°C, 12h | 93 | Fictionalized Data for Comparison |
| 4 | Morpholine | 4-Chlorotoluene | Pd(OAc)₂/RuPhos (2 mol%) | K₃PO₄, Dioxane, 100°C, 18h | 90 | Fictionalized Data for Comparison |
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions.
Chan-Lam Coupling: N-Arylation of Imidazole
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)
-
Pyridine (2.0 mmol, 161 µL)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole, phenylboronic acid, and copper(II) acetate.
-
Add dichloromethane followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the atmosphere, for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylimidazole.
Caption: Experimental workflow for Chan-Lam N-arylation of imidazole.
Suzuki-type C-N Coupling: N-Arylation of Pyrazole
Materials:
-
Pyrazole (1.0 mmol, 68.1 mg)
-
4-Iodotoluene (1.1 mmol, 239.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
tBuBrettPhos (0.04 mmol, 19.1 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add pyrazole, 4-iodotoluene, potassium carbonate, palladium(II) acetate, and tBuBrettPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-tolyl)-1H-pyrazole.
Caption: Experimental workflow for Suzuki-type N-arylation of pyrazole.
Conclusion: Choosing the Right Tool for the Job
Both the Chan-Lam and Suzuki C-N coupling reactions are formidable tools in the synthetic chemist's arsenal. The choice between them is often dictated by the specific requirements of the synthesis.
The Chan-Lam coupling shines in its operational simplicity, mild reaction conditions, and the use of a less expensive and more abundant metal catalyst. Its tolerance for air and moisture makes it particularly attractive for high-throughput synthesis and in settings where rigorous inert atmosphere techniques are less practical. However, it can sometimes require stoichiometric amounts of the copper reagent and may not be as effective for certain electron-deficient or sterically hindered substrates.
The Suzuki C-N coupling , while often requiring more stringent reaction conditions and more expensive palladium catalysts and ligands, can offer higher yields and broader substrate scope, particularly for challenging couplings. The vast literature and well-understood mechanism provide a solid foundation for troubleshooting and optimization.
Ultimately, the selection of the appropriate C-N coupling methodology will depend on a careful consideration of factors such as substrate availability, functional group compatibility, cost, and the desired scale of the reaction. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Evaluating the Electronic Impact of Fluorine on Suzuki Coupling Reaction Rates
In the realm of modern organic synthesis, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and biological properties, such as metabolic stability and binding affinity. However, the introduction of this highly electronegative element can significantly influence the kinetics of the Suzuki coupling, a facet that warrants a detailed examination for any researcher leveraging this powerful reaction. This guide provides an objective comparison of the electronic effects of fluorine on Suzuki coupling reaction rates, supported by experimental data and detailed protocols.
The Electronic Influence of Fluorine: A Dichotomy in Reactivity
Fluorine's potent electron-withdrawing nature sets the stage for a complex interplay of effects on the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The overall impact on the reaction rate is not always straightforward and depends on which partner in the coupling—the organoboron species or the organohalide—bears the fluorine substituent.
When incorporated into the organoboron reagent , such as a phenylboronic acid, fluorine's electron-withdrawing effect decreases the electron density of the aromatic ring. This, in turn, can increase the Lewis acidity of the boronic acid. While this might seem beneficial, it can be detrimental to the often rate-limiting transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Evidence suggests that more electron-rich, non-fluorinated pyridine boronic acids generally exhibit higher reactivity and provide better yields compared to their fluorinated counterparts.[1] The lower yield observed for electron-deficient boronic acids in some systems supports the principle that strong electron-withdrawing groups can impede the efficiency of the Suzuki coupling.[1]
Conversely, when the fluorine atom is on the organohalide partner , its electron-withdrawing properties can accelerate the reaction. This is because the initial oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Electron-withdrawing groups on the aryl halide can make the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst, leading to a faster reaction rate.
Quantitative Performance Comparison
The following table summarizes quantitative data from various studies, comparing the performance of fluorinated and non-fluorinated substrates in Suzuki coupling reactions. It is crucial to note that direct comparisons of yields and turnover frequencies (TOFs) across different studies can be influenced by variations in reaction conditions such as catalyst systems, bases, and solvents.
| Organoboron Reagent | Organohalide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference(s) |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | ~50 | [2] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | 67.1 | [2] |
| 3,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | Not Reported | [3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | Not Reported | [3] |
| 4-Methoxyphenylboronic Acid (Electron-donating) | Pyridine-2-sulfonyl fluoride | RuPhos-Pd-G3 / RuPhos | CsF | Dioxane | 100 | 18 | 89 | Not Reported | |
| 4-Cyanophenylboronic Acid (Electron-withdrawing) | Pyridine-2-sulfonyl fluoride | RuPhos-Pd-G3 / RuPhos | CsF | Dioxane | 100 | 18 | 25 | Not Reported |
The data indicates that in the coupling with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid surprisingly leads to a higher turnover frequency than the non-fluorinated phenylboronic acid, suggesting that under these specific heterogeneous catalytic conditions, the electronic effect of fluorine may have a more complex influence than a simple reduction in transmetalation efficiency.[2] Furthermore, difluorinated phenylboronic acids demonstrate high reactivity, achieving excellent yields.[3] The comparison between 4-methoxyphenylboronic acid (electron-donating) and 4-cyanophenylboronic acid (electron-withdrawing) highlights the general trend that electron-withdrawing groups on the boronic acid can lead to lower yields.
Visualizing the Suzuki Coupling Pathway and Experimental Design
To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a comparative kinetic study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a comparative kinetic study.
Experimental Protocols
For researchers aiming to conduct a comparative kinetic analysis, a standardized and meticulously executed experimental protocol is paramount. The following is a representative methodology adapted from studies on Suzuki coupling kinetics.
Objective: To determine and compare the initial reaction rates of Suzuki coupling for a fluorinated substrate versus its non-fluorinated analog.
Materials:
-
Aryl halide (fluorinated and non-fluorinated analog, e.g., 4-fluorobromobenzene and bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Internal standard (e.g., biphenyl or dodecane, for chromatographic analysis)
-
Quenching agent (e.g., dilute HCl or triethylamine)
-
Reaction vessels (e.g., Schlenk tubes or reaction vials)
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a temperature-controlled oil bath)
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed, anhydrous solvent (e.g., 10 mL). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).
-
Reaction Initiation: Place the reaction vessel in a pre-heated oil bath set to the desired temperature to start the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching agent to stop the reaction.
-
Sample Preparation for Analysis: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate), and if necessary, filter it through a small plug of silica gel to remove solid residues.
-
Analysis: Analyze the prepared samples using the chosen analytical technique (GC, HPLC, or NMR) to determine the concentration of the starting material (aryl halide) and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the aryl halide and the product as a function of time for both the fluorinated and non-fluorinated reactions. The initial reaction rate can be determined from the initial slope of the concentration-time curve.
By maintaining identical conditions for both the fluorinated and non-fluorinated substrate reactions, a direct and reliable comparison of the electronic effect of fluorine on the reaction rate can be established. This systematic approach will provide valuable insights for reaction optimization and the rational design of synthetic routes.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-N-Boc-Amino-3-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-N-Boc-Amino-3-fluorophenylboronic acid, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. |
| Body Protection | A fully fastened lab coat. |
| Respiratory | Required when dusts are generated.[1] |
Hazard Identification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid and a fluorinated organic compound.[1]
Solid Waste Disposal
-
Collection: Contaminated solid materials such as unused reagent, weighing paper, contaminated gloves, and bench paper should be collected in a designated, sealable container clearly labeled for solid hazardous waste.[4]
-
Packaging: Ensure the container is sealed tightly to prevent any release of dust or vapors.
Liquid Waste Disposal
-
Collection: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.
-
Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams are often segregated for disposal. Given the presence of fluorine, this waste should be placed in a halogenated organic waste stream.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[5]
-
Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[4][5]
-
Final Disposal of Container: After a thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream.[4][5]
Final Disposal Method
-
Approved Waste Disposal Plant: The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste disposal contractor.[1][3][6]
-
High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is the most effective method for complete destruction, as it is necessary to break the stable carbon-fluorine bond.[2] Ensure the disposal facility is licensed to handle halogenated organic waste.
-
Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[2]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[3]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-N-Boc-Amino-3-fluorophenylboronic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-N-Boc-Amino-3-fluorophenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
The work area must be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and compatible containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration .[1] This process must be carried out in a licensed facility equipped to handle halogenated organic waste.
-
If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[1] The landfill must be permitted to accept this type of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for proper disposal in accordance with all local, state, and federal regulations.
-
Small spills can be neutralized with a mild base like sodium bicarbonate before collection, but the neutralized waste must still be disposed of as hazardous waste.[1]
-
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
